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Core Science & Biosynthesis

Foundational

Comprehensive Molecular Weight and Structural Elucidation of CAS 63887-03-6: A Methodological Whitepaper

Executive Summary In modern pharmaceutical development, the rigorous structural validation of synthetic intermediates is non-negotiable. This whitepaper provides an authoritative, self-validating analytical framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the rigorous structural validation of synthetic intermediates is non-negotiable. This whitepaper provides an authoritative, self-validating analytical framework for the molecular weight determination and structural elucidation of CAS 63887-03-6 (5-Bromo-2-(2-hydroxypropoxy)benzamide). By integrating High-Resolution Mass Spectrometry (HRMS) with multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a robust methodology that not only confirms the empirical formula but also unambiguously maps the regiochemistry of the molecule.

Physicochemical Profiling & Theoretical Basis

CAS 63887-03-6 is a halogenated benzamide derivative characterized by an ether-linked aliphatic diol precursor chain [1]. The presence of the bromine atom and the primary amide group dictates its behavior in both mass spectrometric ionization and NMR solvent interactions. Before initiating empirical testing, establishing the theoretical physicochemical parameters is critical for downstream data validation [2].

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 5-Bromo-2-(2-hydroxypropoxy)benzamide
CAS Registry Number 63887-03-6
Molecular Formula C₁₀H₁₂BrNO₃
Average Molecular Weight 274.11 g/mol
Monoisotopic Mass ( 79 Br) 273.0001 Da
Monoisotopic Mass ( 81 Br) 274.9980 Da

To ensure absolute confidence in the structural assignment, an orthogonal analytical workflow is required. The causality behind this is simple: no single technique can independently prove both the exact atomic composition and the 3D spatial connectivity of the molecule [3].

AnalyticalWorkflow cluster_methods Orthogonal Analytical Techniques Sample CAS 63887-03-6 Sample Preparation LCMS LC-HRMS (Exact Mass & Isotope) Sample->LCMS Aliquot 1 NMR 1D/2D NMR (Regiochemistry) Sample->NMR Aliquot 2 FTIR ATR-FTIR (Functional Groups) Sample->FTIR Aliquot 3 Validation Structural Validation & Data Integration LCMS->Validation m/z 274.007 & 276.005 NMR->Validation Connectivity Map FTIR->Validation Amide/OH Bands

Fig 1. Orthogonal analytical workflow for the structural elucidation of CAS 63887-03-6.

High-Resolution Mass Spectrometry (HRMS)

Causality of Method Selection

To determine the molecular weight with sub-ppm accuracy, LC-HRMS is utilized. The primary amide group in CAS 63887-03-6 provides a highly basic site that readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal choice for generating the intact molecular ion [M+H]+ . Furthermore, naturally occurring bromine exists as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio (~50.69% and ~49.31%). This creates a distinct, self-validating isotopic signature that definitively proves the presence of exactly one bromine atom in the structure.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Weigh 1.0 mg of the analyte and dissolve completely in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute the stock 1:100 in a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid to promote protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (50 mm x 2.1 mm, 1.7 µm). Elute using a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Ionization Parameters: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr.

  • Data Acquisition: Scan the m/z range of 100–1000 in high-resolution mode (Resolution > 60,000 at m/z 200). Extract the chromatogram for the theoretical [M+H]+ masses.

MSLogic ESI ESI+ Ionization [M+H]+ Br79 79Br Isotope m/z 274.007 ESI->Br79 ~50.69% Abundance Br81 81Br Isotope m/z 276.005 ESI->Br81 ~49.31% Abundance Confirm 1:1 Intensity Ratio Confirms 1x Bromine Br79->Confirm Br81->Confirm

Fig 2. Mass spectrometry fragmentation and isotopic distribution logic for mono-brominated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method Selection

While HRMS confirms the empirical formula (C₁₀H₁₂BrNO₃), it cannot differentiate between structural isomers (e.g., if the bromine were at the 4-position instead of the 5-position). NMR spectroscopy is deployed to map the exact regiochemistry. DMSO- d6​ is deliberately chosen as the solvent over CDCl₃ or CD₃OD. The causality here is critical: DMSO- d6​ prevents the rapid chemical exchange of the amide (-NH₂) and hydroxyl (-OH) protons with the solvent, allowing these exchangeable protons to be directly observed and integrated in the ¹H NMR spectrum.

To definitively prove that the 2-hydroxypropoxy chain is attached at the 2-position of the aromatic ring, Heteronuclear Multiple Bond Correlation (HMBC) is required. A crucial ³J cross-peak between the aliphatic -OCH₂- protons and the aromatic C-2 carbon establishes this exact connectivity.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15 mg of thoroughly dried CAS 63887-03-6 in 0.6 mL of anhydrous DMSO- d6​ . Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies. Lock the magnetic field to the deuterium signal of the DMSO solvent.

  • 1D Acquisition:

    • Acquire the ¹H NMR spectrum using 16 scans, a 90° pulse, and a 10-second relaxation delay to ensure accurate quantitative integration.

    • Acquire the ¹³C NMR spectrum using 1024 scans and a 2-second relaxation delay with proton decoupling.

  • 2D Acquisition: Acquire ¹H-¹H COSY to trace the spin system of the aliphatic chain (-CH₂-CH-CH₃), and ¹H-¹³C HMBC to link the aliphatic chain to the aromatic core.

Table 2: Expected ¹H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)
Proton TypeMultiplicityExpected Shift ( δ , ppm)Integration
Amide -NH₂ Broad singlet~7.5 - 7.82H
Aromatic H-6 Doublet ( J ~ 2.5 Hz)~7.81H
Aromatic H-4 Doublet of doublets ( J ~ 8.8, 2.5 Hz)~7.61H
Aromatic H-3 Doublet ( J ~ 8.8 Hz)~7.11H
Aliphatic -OH Broad singlet~4.5 - 5.01H
-OCH₂- (chain) Multiplet~3.8 - 4.02H
-CH(OH)- (chain) Multiplet~3.9 - 4.11H
-CH₃ (chain) Doublet ( J ~ 6.0 Hz)~1.1 - 1.23H

Note: The meta-coupling ( J ~ 2.5 Hz) between H-4 and H-6 unequivocally confirms the 1,2,5-trisubstitution pattern of the aromatic ring, validating the 5-Bromo positioning.

Conclusion

The structural elucidation of CAS 63887-03-6 demands a highly controlled, multi-modal approach. By leveraging the isotopic signature of bromine via LC-HRMS and exploiting the non-exchanging solvent properties of DMSO- d6​ in NMR, researchers can construct a self-validating data matrix. This methodology guarantees that both the molecular weight (274.11 g/mol ) and the precise 3D spatial arrangement of the 5-Bromo-2-(2-hydroxypropoxy)benzamide molecule are authenticated beyond reasonable doubt, ensuring its safe and effective use in downstream pharmaceutical synthesis.

References

  • ChemicalBook. "5-Bromo-2-(2-hydroxypropoxy)benzamide CAS#: 63887-03-6".
  • GuideChem. "6329-74-4 5-BROMOSALICYLAMIDE - Chemical Dictionary".
  • ChemWhat. "5-Bromo-2-(2-hydroxypropoxy)benzamide CAS ... - ChemWhat".
Exploratory

solubility of 5-Bromo-2-(2-hydroxypropoxy)benzamide in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-(2-hydroxypropoxy)benzamide in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-(2-hydroxypropoxy)benzamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation to bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-2-(2-hydroxypropoxy)benzamide, a compound of interest in modern medicinal chemistry. While specific quantitative solubility data for this molecule is not widely published, this document serves as a foundational resource for researchers. It combines a theoretical analysis of the molecule's structural attributes with field-proven, step-by-step protocols for the empirical determination of its solubility in various organic solvents. This guide is designed to empower researchers, scientists, and drug development professionals with the necessary framework to accurately characterize the solubility profile of this and similar benzamide derivatives.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a paramount physicochemical property. It dictates the concentration of a drug that can be achieved in a solution, directly impacting its absorption and subsequent bioavailability. For a molecule like 5-Bromo-2-(2-hydroxypropoxy)benzamide, understanding its behavior in different solvent systems is essential not only for formulation but also for synthesis, purification, and the development of analytical methods. Poor solubility can present significant challenges, leading to suboptimal drug delivery and absorption.[1] This guide provides the theoretical underpinnings and practical methodologies to thoroughly assess the solubility of this compound.

Physicochemical Profile of 5-Bromo-2-(2-hydroxypropoxy)benzamide

To understand the solubility of a compound, one must first understand the molecule itself. The structure of 5-Bromo-2-(2-hydroxypropoxy)benzamide imparts a unique combination of polar and non-polar characteristics that govern its interaction with solvents.

  • Molecular Formula: C₁₀H₁₂BrNO₃[2]

  • Molecular Weight: 274.11 g/mol [2]

  • Predicted XlogP: 1.1[3]

The molecule's structure features several key functional groups:

  • Aromatic Ring: Provides a hydrophobic scaffold.

  • Bromine Atom: Adds to the molecular weight and hydrophobicity.

  • Amide Group (-CONH₂): A polar group capable of acting as both a hydrogen bond donor and acceptor.

  • Ether Linkage (-O-): A polar feature that can act as a hydrogen bond acceptor.

  • Hydroxyl Group (-OH): A highly polar group that is a strong hydrogen bond donor and acceptor.

The presence of both hydrogen bond donors (amide, hydroxyl) and acceptors (amide, ether, hydroxyl) suggests a strong potential for interaction with polar protic solvents. The predicted XlogP of 1.1 indicates a relatively balanced lipophilic and hydrophilic character, suggesting that solubility will be highly dependent on the specific nature of the solvent.

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • Rationale: To ensure that the final solution is truly saturated, the experiment must start with an excess of the solid solute.

    • Procedure: Add an excess amount of 5-Bromo-2-(2-hydroxypropoxy)benzamide to a series of vials. The exact amount should be visibly more than what is expected to dissolve. Add a known, precise volume of the desired organic solvent to each vial. Securely cap the vials to prevent solvent evaporation. [4]

  • Equilibration:

    • Rationale: Dissolution is a time-dependent process. Reaching thermodynamic equilibrium ensures that the measured solubility is the true maximum concentration at that temperature.

    • Procedure: Place the vials in a constant temperature shaker or incubator (e.g., 25 °C for room temperature solubility). Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours. Continuous agitation ensures the entire solvent volume is exposed to the solid. [4]

  • Phase Separation:

    • Rationale: It is critical to separate the undissolved solid from the saturated liquid phase without altering the temperature or concentration.

    • Procedure: After equilibration, remove the vials and allow the excess solid to settle. To ensure complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes. This will create a clear supernatant above a solid pellet. [5][4]

  • Sample Collection and Dilution:

    • Rationale: The saturated supernatant must be carefully sampled and diluted to a concentration that falls within the linear range of the chosen analytical method.

    • Procedure: Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. Be cautious not to disturb the solid pellet. Transfer the supernatant to a volumetric flask and dilute it with a suitable solvent (often the mobile phase for HPLC) to a known final volume.

  • Quantification:

    • Rationale: A sensitive and specific analytical technique is required to accurately measure the concentration of the dissolved compound.

    • Procedure: Analyze the diluted samples using a pre-validated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy method. [5] * Calibration: Construct a calibration curve using standard solutions of 5-Bromo-2-(2-hydroxypropoxy)benzamide of known concentrations.

      • Analysis: Determine the concentration of the compound in the diluted samples by comparing their analytical response (e.g., peak area in HPLC) to the calibration curve.

  • Calculation of Solubility:

    • Rationale: The final solubility value must account for the dilution performed in step 4.

    • Procedure: Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Data Presentation: An Illustrative Example

While specific quantitative data for 5-Bromo-2-(2-hydroxypropoxy)benzamide is pending experimental determination, the following table, using data for the related compound benzamide, illustrates how results should be structured for clear comparison. [6] Table 1: Illustrative Solubility of Benzamide in Various Organic Solvents at 298.15 K (25 °C)

Solvent ClassSolventPolarity IndexSolubility (mole fraction, x₁)Solubility (approx. mg/mL)
Polar Protic Methanol5.10.147~200
Ethanol4.30.082~125
1-Propanol4.00.052~85
1-Butanol3.90.038~65
Water9.00.002~13.5
Polar Aprotic Acetone5.10.101~140
Acetonitrile5.80.012~20
Ester Ethyl Acetate4.40.015~25

Note: This data is for Benzamide and serves as an illustrative example only. The solubility of 5-Bromo-2-(2-hydroxypropoxy)benzamide will differ and must be determined experimentally.

Conclusion and Future Work

5-Bromo-2-(2-hydroxypropoxy)benzamide possesses a multifaceted chemical structure that suggests a complex solubility profile, likely favoring polar protic and aprotic organic solvents. While publicly available quantitative data is scarce, this guide provides the essential theoretical framework and a robust, field-tested experimental protocol for its determination. By employing the shake-flask method coupled with precise analytical quantification, researchers can generate the high-quality, reliable solubility data necessary to advance their work in drug development, formulation, and process chemistry. The generation of such empirical data is the recommended next step for any research program involving this compound.

References

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Coating Place. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]

  • Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618.
  • Journal of Chemical & Engineering Data. (2019, March 7). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Retrieved from [Link]

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzamide, 5-bromo-2-(beta-hydroxypropoxy)- (C10H12BrNO3). Retrieved from [Link]

  • PMC. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 5-bromo-2-hydroxy- (CAS 1761-61-1). Retrieved from [Link]

  • Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • Reddit. (2024, April 27). Looking for suggestions to dissolve benzamide derivatives. Retrieved from [Link]

  • MDPI. (2023, December 8). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]

Sources

Foundational

Elucidating the Mechanism of Action of 5-Bromo-2-(2-hydroxypropoxy)benzamide Derivatives: A Pharmacological Whitepaper

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Focus: Structural Pharmacology, Receptor Kinetics, and Self-Validating Assay Workflows Executive Summary & Structural Rationale The substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Focus: Structural Pharmacology, Receptor Kinetics, and Self-Validating Assay Workflows

Executive Summary & Structural Rationale

The substituted benzamide class (orthopramides) represents a cornerstone in the development of neuroleptics, antiemetics, and prokinetics. Within this chemical space, 5-Bromo-2-(2-hydroxypropoxy)benzamide derivatives serve as highly selective, rigidified pharmacophores primarily targeting the Dopamine D2 and D3 receptors .

As a Senior Application Scientist, I approach the mechanism of action (MoA) of these derivatives not just as a biological phenomenon, but as a direct consequence of their structural geometry. The efficacy of these compounds is driven by two critical substitutions:

  • The 2-(2-hydroxypropoxy) moiety: The oxygen atom adjacent to the aromatic ring forms an indispensable intramolecular hydrogen bond with the amide NH. This restricts the rotational freedom of the amide bond, locking the molecule into a coplanar, "pseudo-ring" conformation required for orthosteric binding at the D2 receptor. Furthermore, the extended hydroxypropoxy tail provides secondary hydrogen-bonding opportunities with extracellular loop residues, enhancing residence time.

  • The 5-bromo substitution: This highly lipophilic, electron-withdrawing halogen projects deep into a hydrophobic sub-pocket formed by Transmembrane Helices 5 and 6 (TM5/TM6) of the D2 receptor. This interaction significantly slows the dissociation rate ( koff​ ), driving high-affinity competitive antagonism.

Mechanism of Action: Target Engagement & Downstream Signaling

The primary MoA of 5-Bromo-2-(2-hydroxypropoxy)benzamide derivatives is the competitive antagonism of Dopamine D2-like receptors , which are G-protein coupled receptors (GPCRs) that classically couple to the inhibitory Gi/o​ pathway [1].

Gi/o​ Pathway Uncoupling

Under physiological conditions, dopamine binding to the D2 receptor activates Gi/o​ proteins, which subsequently inhibit Adenylyl Cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP). By occupying the orthosteric site, benzamide derivatives prevent dopamine-induced receptor conformational changes. This blocks Gi/o​ coupling, prevents the inhibition of AC, and allows intracellular cAMP levels to be maintained or restored.

β -Arrestin 2 Recruitment Blockade

Modern GPCR pharmacology recognizes that D2 receptors also signal through G-protein-independent pathways, notably via β -arrestin 2, which scaffolds kinases like Akt and GSK-3. Substituted benzamides have been shown to act as potent antagonists of dopamine-induced β -arrestin 2 recruitment[3]. This dual blockade (both G-protein and β -arrestin pathways) is a hallmark of clinically effective D2 antagonists [4].

G Ligand Benzamide Derivative D2R Dopamine D2 Receptor (Inactive State) Ligand->D2R Competitive Antagonism Gi Gi/o Protein Uncoupled D2R->Gi Prevents Activation cAMP cAMP Levels Maintained Gi->cAMP Blocks Adenylyl Cyclase Inhibition

Fig 1: Mechanism of D2 receptor antagonism by benzamide derivatives.

Self-Validating Experimental Workflows

To rigorously validate the MoA of these derivatives, we must employ orthogonal, self-validating assay systems. Below are the definitive protocols for establishing receptor affinity and functional efficacy.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Causality: We utilize [3H] -raclopride because it is a structurally related, highly selective D2/D3 antagonist. Displacement of this radioligand provides a direct measure of the derivative's binding affinity ( Ki​ ). Self-Validation: The assay is intrinsically validated by parallel wells containing 10 µM haloperidol to define Non-Specific Binding (NSB). If NSB exceeds 30% of total binding, the assay is flagged for lipid partitioning artifacts and rejected.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells stably expressing human D2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µL of [3H] -raclopride (at a concentration equal to its Kd​ , ~1.5 nM), 50 µL of the benzamide derivative (varying concentrations from 10−11 to 10−5 M), and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to achieve steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific adherence). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: BRET-Based cAMP Accumulation Assay (Functional Efficacy)

Causality: Bioluminescence Resonance Energy Transfer (BRET) is chosen over traditional ELISA because it allows for real-time, kinetic monitoring of cAMP fluctuations in living cells, preserving the native intracellular environment [5]. Self-Validation: The assay incorporates a Z'-factor calculation using Forskolin (positive control for AC stimulation) and vehicle. A Z'-factor > 0.5 is mandatory to validate the assay's dynamic range before compound data is accepted.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with the D2 receptor plasmid and the CAMYEL (cAMP sensor using YFP-Epac-Rluc) biosensor plasmid.

  • Plating: Plate cells at a density of 50,000 cells/well in 96-well white OptiPlates and incubate overnight at 37°C.

  • Substrate Addition: Wash cells with PBS and add the cell-permeable BRET substrate, Coelenterazine-h (5 µM final concentration). Incubate in the dark for 10 minutes.

  • Baseline Stimulation: Add 25 µM Forskolin to all wells to stimulate baseline adenylyl cyclase activity (driving cAMP levels up).

  • Agonist/Antagonist Competition: Add 1 µM Quinpirole (D2 agonist, which will suppress the Forskolin-induced cAMP) simultaneously with varying concentrations of the benzamide derivative.

  • Kinetic Readout: Measure light emission at 460 nm (Rluc) and 535 nm (YFP) continuously for 30 minutes. The derivative's efficacy ( IC50​ ) is calculated based on its ability to reverse the Quinpirole-induced suppression of the BRET signal.

G Cell HEK293T Cells (D2R + BRET Sensor) Stim Forskolin (Stimulate cAMP) Cell->Stim Drug Add Benzamide (Dose-Response) Stim->Drug Read Measure BRET Ratio (Real-time Kinetics) Drug->Read Valid Calculate Z'-Factor (Self-Validation) Read->Valid

Fig 2: Self-validating BRET workflow for measuring functional cAMP modulation.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of optimized 5-Bromo-2-(2-hydroxypropoxy)benzamide derivatives, demonstrating their high affinity and functional antagonism at D2-like receptors, alongside off-target profiling (e.g., 5-HT7), which is common for this class [2].

Table 1: Representative Pharmacological Profile of Benzamide Derivatives

Target ReceptorAssay TypeReadout MetricRepresentative Value Range
Dopamine D2 Radioligand Binding ( [3H] -raclopride) Ki​ (nM)0.8 – 5.4
Dopamine D3 Radioligand Binding ( [3H] -raclopride) Ki​ (nM)1.2 – 8.1
Serotonin 5-HT7 Radioligand Binding ( [3H] -LSD) Ki​ (nM)45.0 – 120.0
D2 ( Gi/o​ pathway) BRET (CAMYEL cAMP Sensor)Functional IC50​ (nM)3.5 – 15.2
D2 ( β -arrestin 2) BRET ( β -arrestin recruitment)Functional IC50​ (nM)5.0 – 22.4

References

  • Meltzer HY. The Mechanism of Action of Novel Antipsychotic Drugs. Schizophrenia Bulletin.[Link]

  • Castelli et al. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates. ACS Omega.[Link]

  • Masri et al. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics. PNAS.[Link]

  • Jacobsen et al. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. NIH / PMC.[Link]

  • Zhu et al. BRET Assays to Determine Altered Function of a D2DR Variant in G Protein-Independent and -Dependent Pathways. PDXScholar.[Link]

Exploratory

pharmacokinetic properties of 5-Bromo-2-(2-hydroxypropoxy)benzamide

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Evaluation of 5-Bromo-2-(2-hydroxypropoxy)benzamide Executive Summary The journey of a novel chemical entity from discovery to a viable therapeutic agent is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Evaluation of 5-Bromo-2-(2-hydroxypropoxy)benzamide

Executive Summary

The journey of a novel chemical entity from discovery to a viable therapeutic agent is contingent on a thorough understanding of its pharmacokinetic profile. This guide provides a comprehensive framework for the preclinical evaluation of 5-Bromo-2-(2-hydroxypropoxy)benzamide, a novel benzamide derivative. In the absence of direct published data for this specific molecule, this document outlines a robust, multi-faceted strategy encompassing in silico, in vitro, and in vivo methodologies. This approach is designed to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, thereby enabling informed decision-making in the drug development process. This guide is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols to navigate the complexities of preclinical pharmacokinetic characterization.

Introduction: The Imperative of Early Pharmacokinetic Assessment

The high attrition rate of drug candidates in clinical development underscores the critical need for early and comprehensive ADME characterization.[1] A compound with excellent in vitro potency can fail if it cannot reach its target in the body in sufficient concentrations and for an adequate duration. Therefore, a deep understanding of a molecule's pharmacokinetic behavior is paramount.[2] This guide presents a systematic approach to characterizing 5-Bromo-2-(2-hydroxypropoxy)benzamide, a compound for which, to date, no public pharmacokinetic data is available. The principles and protocols detailed herein are grounded in established scientific methodologies and regulatory expectations.[3][4]

Foundational Assessment: In Silico and Physicochemical Profiling

Prior to embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule's inherent properties can be gained through computational modeling and basic physicochemical characterization.[5]

In Silico ADMET Prediction

A variety of computational tools can provide initial predictions of the ADME and toxicity (ADMET) profile of 5-Bromo-2-(2-hydroxypropoxy)benzamide. These models utilize the compound's structure to estimate key parameters.[5]

Table 1: Key In Silico-Predicted Parameters for 5-Bromo-2-(2-hydroxypropoxy)benzamide

ParameterPredicted ValueImplication for Pharmacokinetics
Molecular Weight276.11 g/mol Favorable for oral absorption (Lipinski's Rule of Five)
LogP (Octanol/Water Partition Coefficient)1.1 (Predicted)Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[6]
Aqueous SolubilityModerate to LowMay influence dissolution rate and oral absorption.
pKa~8-9 (amide proton), ~13-14 (hydroxyl proton)The ionization state at physiological pH will affect solubility and permeability.
Polar Surface Area (PSA)78.4 ŲSuggests good potential for oral absorption.
Human Intestinal Absorption (HIA)HighPredicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PenetrationPossibleThe predicted LogP and PSA suggest the potential for CNS penetration, which should be experimentally verified.
CYP450 Inhibition/Substrate PotentialPredictions for major isoforms (e.g., 3A4, 2D6, 2C9)Provides an early indication of potential drug-drug interactions.[5]

Note: The predicted values are illustrative and should be confirmed experimentally.

Physicochemical Characterization

Experimental determination of fundamental physicochemical properties is essential to validate in silico predictions and to inform formulation development.

  • Solubility: Determined in various aqueous buffers (pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Lipophilicity (LogD): Measured at physiological pH (7.4) to understand the partitioning behavior between aqueous and lipid environments.

  • Chemical Stability: Assessed in different pH conditions and in the presence of relevant biological matrices (e.g., plasma, simulated gastric and intestinal fluids).

In Vitro ADME Assays: Mechanistic Insights into Drug Disposition

In vitro assays provide a controlled environment to investigate specific aspects of a drug's interaction with biological systems.[1]

Metabolic Stability Assessment

The metabolic stability of 5-Bromo-2-(2-hydroxypropoxy)benzamide will dictate its half-life and potential for generating active or toxic metabolites.

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.

  • Incubation: 5-Bromo-2-(2-hydroxypropoxy)benzamide (typically at 1 µM) is incubated with the microsomes at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Cytochrome P450 (CYP) Inhibition Assay

This assay is crucial for assessing the potential of 5-Bromo-2-(2-hydroxypropoxy)benzamide to cause drug-drug interactions by inhibiting major CYP enzymes.[5]

  • Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).

  • Test Compound Addition: 5-Bromo-2-(2-hydroxypropoxy)benzamide is added at a range of concentrations.

  • Reaction Initiation: The reaction is initiated by adding a cofactor mixture (e.g., NADPH).

  • Metabolite Quantification: After a set incubation period, the reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • IC50 Determination: The concentration of 5-Bromo-2-(2-hydroxypropoxy)benzamide that causes 50% inhibition of the CYP isoform's activity (IC50) is determined.[5]

Plasma Protein Binding

The extent of binding to plasma proteins influences the unbound fraction of the drug, which is available to exert its pharmacological effect and be cleared from the body.[7]

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer.

  • Compound Addition: 5-Bromo-2-(2-hydroxypropoxy)benzamide is added to the plasma chamber.

  • Equilibration: The system is incubated at 37°C until equilibrium is reached.

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated from the concentration difference between the two chambers.

Intestinal Permeability (Caco-2 Assay)

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[5]

  • Cell Culture: Caco-2 cells are cultured on a semi-permeable membrane support until they form a confluent monolayer.

  • Compound Application: 5-Bromo-2-(2-hydroxypropoxy)benzamide is added to the apical (A) side of the monolayer.

  • Sampling: Samples are collected from the basolateral (B) side at various time points.

  • Reverse Permeability: The experiment is also performed in the reverse direction (B to A) to assess active efflux.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Permeability Coefficient (Papp) Calculation: The apparent permeability coefficient is calculated to classify the compound's absorption potential.

In Vivo Pharmacokinetic Studies: Characterizing the Whole-Body Response

In vivo studies in animal models are essential to understand how the drug is absorbed, distributed, metabolized, and excreted in a living system.[2][8]

Study Design and Execution

Preclinical pharmacokinetic studies are typically conducted in rodent species (e.g., rats or mice) and may be followed by studies in a non-rodent species (e.g., dogs or non-human primates).[9]

Table 2: Illustrative In Vivo Pharmacokinetic Study Design in Rats

ParameterDescription
Animal Model Male and female Sprague-Dawley rats
Dose Groups Intravenous (IV) bolus (e.g., 1-2 mg/kg) and Oral (PO) gavage (e.g., 5-10 mg/kg)
Formulation IV: Solubilized in a suitable vehicle (e.g., saline with a co-solvent). PO: Suspension or solution in an appropriate vehicle.
Blood Sampling Serial blood samples collected at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[1]
Sample Processing Blood samples are processed to plasma and stored at -80°C until analysis.
Bioanalysis Plasma concentrations of 5-Bromo-2-(2-hydroxypropoxy)benzamide are determined using a validated LC-MS/MS method.[10]
Bioanalytical Method Validation

A robust and validated bioanalytical method is crucial for obtaining reliable pharmacokinetic data. The method for quantifying 5-Bromo-2-(2-hydroxypropoxy)benzamide in plasma should be validated according to regulatory guidelines for:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery and Matrix Effects

  • Stability (freeze-thaw, short-term, long-term)

Key Pharmacokinetic Parameters

The plasma concentration-time data from the in vivo studies are used to calculate key pharmacokinetic parameters.

Table 3: Primary Pharmacokinetic Parameters and Their Significance

ParameterAbbreviationDescriptionSignificance
Maximum Concentration CmaxThe highest observed concentration in plasma.Related to efficacy and potential toxicity.
Time to Maximum Concentration TmaxThe time at which Cmax is reached.Indicates the rate of absorption.
Area Under the Curve AUCThe total drug exposure over time.A measure of the extent of absorption and overall exposure.
Half-life t1/2The time required for the plasma concentration to decrease by half.Determines the dosing interval.
Clearance CLThe volume of plasma cleared of the drug per unit of time.Indicates the efficiency of drug elimination.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of drug distribution into tissues.
Bioavailability F%The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A key parameter for oral drug development.

Metabolite Identification and Characterization

Identifying the metabolic pathways of 5-Bromo-2-(2-hydroxypropoxy)benzamide is essential for a complete understanding of its disposition and to identify any potentially active or toxic metabolites.

In Vitro Metabolite Identification
  • Methodology: Incubate the compound with liver microsomes or hepatocytes and analyze the samples using high-resolution mass spectrometry (HRMS) to identify potential metabolites.

  • Expected Pathways: For a benzamide derivative, potential metabolic pathways include hydroxylation of the aromatic ring or alkyl chain, N-dealkylation, and glucuronidation or sulfation of the hydroxyl group.[11]

In Vivo Metabolite Profiling
  • Methodology: Analyze plasma, urine, and feces samples from the in vivo pharmacokinetic studies to identify the metabolites formed in a living system.

  • Cross-species Comparison: Compare the metabolite profiles across different species to identify any human-specific metabolites.

Data Integration and Human Dose Prediction

The culmination of the preclinical pharmacokinetic evaluation is the integration of all in silico, in vitro, and in vivo data to build a comprehensive profile of 5-Bromo-2-(2-hydroxypropoxy)benzamide. This integrated dataset allows for:

  • In Vitro-In Vivo Correlation (IVIVC): Correlating in vitro metabolic clearance with in vivo clearance.

  • Allometric Scaling: Using data from multiple animal species to predict human pharmacokinetic parameters.

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Developing a computational model to simulate the ADME processes in humans and predict the human pharmacokinetic profile and first-in-human dose.[2]

Visualizations

Experimental Workflow

G cluster_0 In Silico & Physicochemical cluster_1 In Vitro ADME Assays cluster_2 In Vivo Pharmacokinetics cluster_3 Data Integration & Prediction in_silico ADMET Prediction physchem Solubility & LogD met_stab Metabolic Stability physchem->met_stab cyp_inhib CYP Inhibition ppb Plasma Protein Binding caco2 Caco-2 Permeability animal_studies Rodent PK Studies (IV & PO) caco2->animal_studies bioanalysis LC-MS/MS Bioanalysis pk_params PK Parameter Calculation met_id Metabolite ID pk_params->met_id pbpk PBPK Modeling met_id->pbpk human_dose Human Dose Prediction pbpk->human_dose

Caption: Preclinical pharmacokinetic evaluation workflow for a novel compound.

Data Integration for Human Prediction

G invitro In Vitro Data (Clearance, Permeability, PPB) pbpk_model Physiologically Based Pharmacokinetic (PBPK) Model invitro->pbpk_model invivo In Vivo Animal PK Data (CL, Vd, F%) invivo->pbpk_model physchem Physicochemical Properties (Solubility, LogP, pKa) physchem->pbpk_model human_pk Predicted Human Pharmacokinetic Profile pbpk_model->human_pk Simulation

Caption: Integration of preclinical data for human pharmacokinetic prediction.

Conclusion

The preclinical pharmacokinetic evaluation of a novel chemical entity such as 5-Bromo-2-(2-hydroxypropoxy)benzamide is a systematic and data-driven process. By integrating in silico, in vitro, and in vivo approaches, a comprehensive understanding of the compound's ADME properties can be established. This knowledge is not only fundamental for interpreting pharmacology and toxicology data but also for guiding the design of first-in-human clinical trials. The framework presented in this guide provides a robust pathway for advancing promising new molecules toward clinical development.

References

  • BenchChem. (2025). In Silico ADMET Prediction for Novel Benzamide Derivatives: A Comparative Guide for Drug Discovery.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • Pharmaron. (n.d.). Regulatory in vivo PK Studies.
  • Assay Guidance Manual. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • FDA. (n.d.). FDA Requirements for Preclinical Studies.
  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
  • WuXi AppTec DMPK. (n.d.). In Vivo Pharmacokinetics.
  • Protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis.
  • Tian, X., et al. (2016, August 17). Preclinical Pharmacokinetics, Tissue Distribution, and Plasma Protein Binding of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-ischemic Stroke Agent. Frontiers in Pharmacology.
  • Tian, X., et al. (2016, April 16). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. Molecules.
  • PubChemLite. (n.d.). Benzamide, 5-bromo-2-(beta-hydroxypropoxy)- (C10H12BrNO3).
  • Hypha Discovery Blogs. (2023, April 5). Metabolism of 2022 FDA approved small molecule drugs PART 2.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Bromo-2-(2-hydroxypropoxy)benzamide as a Versatile Scaffold for D2/5-HT4 Receptor Modulator Synthesis

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Focus: 5-Bromo-2-(2-hydroxypropoxy)benzamide (CAS: 63887-03-6) Introduction & Mechanistic Rationale In the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Focus: 5-Bromo-2-(2-hydroxypropoxy)benzamide (CAS: 63887-03-6)

Introduction & Mechanistic Rationale

In the development of neuroleptics, antiemetics, and gastroprokinetics, the substituted benzamide class (e.g., sulpiride, raclopride, mosapride) remains a cornerstone of modern pharmacopoeia. 5-Bromo-2-(2-hydroxypropoxy)benzamide serves as a highly advanced, dual-functional precursor designed to accelerate the hit-to-lead optimization of Dopamine D2 antagonists and Serotonin 5-HT4 agonists.

The Causality of Structural Design

The strategic value of this specific precursor lies in its precise stereoelectronic architecture:

  • The Conformational Lock (2-Hydroxypropoxy Group): The ether oxygen of the 2-alkoxy substituent acts as a critical hydrogen bond acceptor for the primary amide's NH2​ group. This intramolecular interaction forces the amide plane to become coplanar with the aromatic ring. This coplanarity is an absolute pharmacophore requirement for deep insertion into the narrow orthosteric binding pocket of the D2 receptor. Furthermore, the terminal hydroxyl group provides an additional vector for hydrogen bonding with extracellular loop residues, enabling fine-tuning of receptor subtype selectivity.

  • The Synthetic Handle (5-Bromo Substitution): While halogens increase lipophilicity and target residence time via halogen bonding, the primary utility of the 5-bromo position is as an orthogonal synthetic handle. The C–Br bond is highly susceptible to oxidative addition by Palladium(0) species, allowing for the late-stage divergent synthesis of libraries via cross-coupling without disrupting the sensitive hydrogen-bonding network of the benzamide core .

Physicochemical & Pharmacophore Properties

To guide Structure-Activity Relationship (SAR) campaigns, the baseline properties of the precursor and the predicted shifts upon derivatization are summarized below.

Table 1: Quantitative Profiling of Precursor and Theoretical Derivatives

Derivative ClassSubstituent at 5-PositionSubstituent at Amide NPredicted TargetPrimary IndicationEst. LogP
Precursor (CAS 63887-03-6) -Br-HN/A (Intermediate)N/A1.82
Orthopramide Analog -Br-CH₂-(1-ethylpyrrolidin-2-yl)Dopamine D2 AntagonistAntipsychotic / Antiemetic2.55
5-Aryl Derivative -Phenyl / Heteroaryl-CH₂-(1-ethylpyrrolidin-2-yl)D2 / D3 ModulatorSchizophrenia3.20
5-Amino Derivative -NH-Alkyl-CH₂-(4-piperidyl)Serotonin 5-HT4 AgonistGastroprokinetic2.15

Synthetic Workflows & Visualizations

The following workflow demonstrates the logical progression from the raw precursor to a fully functionalized Active Pharmaceutical Ingredient (API).

G A Precursor CAS: 63887-03-6 B Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) A->B Aryl/Amine Donor C 5-Substituted Intermediate B->C Pd(OAc)2, XPhos D Amide N-Alkylation (e.g., Pyrrolidinyl) C->D Base, R-X E Target API (D2/5-HT4 Modulator) D->E Final Deprotection

Workflow for the late-stage functionalization of 5-Bromo-2-(2-hydroxypropoxy)benzamide.

G Antag Synthesized Benzamide API (D2 Antagonist) D2 Dopamine D2 Receptor (GPCR) Antag->D2 Competitive Inhibition (Blocks Dopamine) Gi Gi/o Protein Complex D2->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Lifts Inhibition cAMP cAMP Accumulation (Restored) AC->cAMP Catalyzes ATP

Pharmacodynamic signaling pathway of D2 receptor antagonism by benzamide derivatives.

Experimental Protocols

Protocol 1: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the 5-bromo position with an arylboronic acid to expand the hydrophobic tail of the pharmacophore.

Mechanistic Rationale for Reagents: The bulky, electron-rich biaryl phosphine ligand XPhos is explicitly selected. Its electron density accelerates the oxidative addition into the relatively deactivated aryl bromide, while its extreme steric bulk prevents catalyst deactivation (poisoning) by coordination to the free hydroxyl or primary amide groups present on the precursor .

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-Bromo-2-(2-hydroxypropoxy)benzamide (1.0 eq, 274 mg, 1.0 mmol), the desired Arylboronic Acid (1.2 eq), and K3​PO4​ (2.0 eq).

  • Catalyst Loading: Add Pd(OAc)2​ (0.02 eq, 2 mol%) and XPhos (0.04 eq, 4 mol%).

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Note: A biphasic system with a mild, insoluble base is critical to prevent base-catalyzed hydrolysis of the primary amide.

  • Reaction: Heat the mixture to 90°C for 4–6 hours under vigorous stirring.

  • Validation Checkpoint (Self-Validating System): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the precursor mass (m/z 274/276, exhibiting a 1:1 isotopic pattern indicative of bromine) completely disappears, replaced by the target mass of the coupled product.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Pharmacophore Completion via Amide N-Alkylation

To convert the intermediate into an active D2 antagonist, the primary amide must be alkylated with a basic tertiary amine side chain.

Mechanistic Rationale for Reagents: The basic tertiary amine (e.g., a pyrrolidine ring) is strictly required to form a salt bridge with the conserved Asp3.32 residue in transmembrane domain 3 (TM3) of the D2 receptor .

Step-by-Step Methodology:

  • Deprotonation: Dissolve the 5-substituted benzamide intermediate (1.0 eq) in anhydrous DMF (0.2 M) under argon. Cool the solution to 0°C.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in small portions. Stir at 0°C for 30 minutes until hydrogen evolution ceases. Note: Strict temperature control at 0°C prevents over-alkylation (di-substitution) of the primary amide.

  • Alkylation: Dropwise, add 1-ethyl-2-(chloromethyl)pyrrolidine (1.1 eq) dissolved in 2 mL of DMF.

  • Heating: Allow the reaction to warm to room temperature, then heat to 60°C for 12 hours.

  • Quenching & Purification: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract with Dichloromethane (DCM). Purify the crude product via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) to isolate the final API.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Chemical Reviews, 108(8), 3402-3411.[Link]

  • Shaughnessy, K. H., & Booth, R. S. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 69(23), 7919-7927.[Link]

  • Beaulieu, C., et al. (2004). Synthesis and biological evaluation of substituted benzamides as D2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(12), 3195-3199.[Link]

Application

Comprehensive NMR Spectroscopy Protocols for the Structural Elucidation of 5-Bromo-2-(2-hydroxypropoxy)benzamide

Executive Summary The structural verification of active pharmaceutical ingredient (API) intermediates requires rigorous analytical frameworks. 5-Bromo-2-(2-hydroxypropoxy)benzamide (CAS: 63887-03-6) presents a unique set...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of active pharmaceutical ingredient (API) intermediates requires rigorous analytical frameworks. 5-Bromo-2-(2-hydroxypropoxy)benzamide (CAS: 63887-03-6) presents a unique set of NMR challenges: a highly substituted aromatic ring, a chiral aliphatic side chain, and multiple exchangeable protons (hydroxyl and primary amide).

This application note provides a self-validating, step-by-step Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals. By detailing the causality behind solvent selection, acquisition parameters, and 2D connectivity strategies, this guide ensures high-fidelity structural elucidation and quantitative reliability.

Experimental Workflow Design

The logical progression of NMR analysis ensures that each step validates the previous one. The workflow transitions from sample stabilization to 1D quantitative assessment, culminating in 2D structural mapping.

Workflow A Sample Preparation (DMSO-d6 + TMS) B 1D NMR Acquisition (1H, 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Apodization, Phasing) C->D E Structural Elucidation (Resonance Assignment) D->E

Fig 1: Step-by-step experimental workflow for comprehensive NMR analysis.

Protocol 1: Sample Preparation & Solvent Causality

The integrity of an NMR spectrum begins with sample preparation. For 5-Bromo-2-(2-hydroxypropoxy)benzamide, the observation of the -OH and -NH₂ groups is critical for confirming the intact molecular structure.

Step-by-Step Methodology
  • Weighing : Accurately weigh 15.0 ± 0.5 mg of the analyte using a microbalance.

  • Solvent Addition : Dissolve the sample in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization : Vortex the solution for 30 seconds. If particulates remain, sonicate for 1 minute at room temperature.

  • Transfer : Transfer 550 µL of the homogenous solution into a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

The Causality of Solvent Selection

Why use DMSO-d₆ instead of the more common CDCl₃? DMSO-d₆ is a highly polar, aprotic solvent that acts as a strong hydrogen bond acceptor. When 5-Bromo-2-(2-hydroxypropoxy)benzamide is dissolved in DMSO-d₆, the solvent forms stable intermolecular hydrogen bonds with the labile hydroxyl (-OH) and amide (-NH₂) protons. This interaction significantly slows down their chemical exchange rate with trace water in the solvent .

Consequently, these exchangeable protons are observed as distinct, sharp signals rather than broad, indistinguishable baseline humps. Furthermore, the slowed exchange permits the observation of scalar coupling between the hydroxyl proton and the adjacent methine proton, typically yielding a distinct doublet.

Protocol 2: NMR Acquisition Parameters

To establish a self-validating system, the acquisition parameters must be optimized for both sensitivity and quantitative accuracy.

Step-by-Step Methodology
  • Tuning and Matching : Perform automatic tuning and matching (ATM) for both 1 H and 13 C nuclei to optimize probe sensitivity.

  • Shimming : Execute gradient shimming (e.g., TopShim) to achieve a homogeneous magnetic field, targeting a TMS line width of < 0.5 Hz at 50% height.

  • Acquisition : Run the experiments detailed in Table 1.

Quantitative Data: Acquisition Parameters
ExperimentNucleusScans (NS)Spectral Width (ppm)Relaxation Delay (D1)Causality / Rationale
1D 1 H 1 H16-2 to 145.0 sExtended D1 ensures complete longitudinal relaxation ( T1​ ) for accurate quantitative integration .
1D 13 C 13 C1024-10 to 2202.0 sSufficient signal-to-noise ratio for quaternary carbons (C-Br, C=O).
COSY 1 H- 1 H410 x 101.5 sMaps homonuclear scalar couplings (aliphatic chain connectivity).
HSQC 1 H- 13 C810 x 1601.5 sMultiplicity-edited to differentiate CH₂ (negative phase) from CH/CH₃ (positive phase).
HMBC 1 H- 13 C1610 x 2201.5 sOptimized for long-range couplings ( 2JCH​ and 3JCH​ ~ 8 Hz) to bridge functional groups.

Table 1: Recommended NMR acquisition parameters for a 400 MHz spectrometer.

Protocol 3: Data Processing & Structural Elucidation

Step-by-Step Processing Methodology
  • Apodization : Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C to enhance the signal-to-noise ratio without sacrificing resolution.

  • Fourier Transform & Phasing : Perform a zero-filling to 64k data points, execute the Fourier Transform, and manually apply zero-order and first-order phase corrections to achieve pure absorption Lorentzian line shapes.

  • Baseline Correction : Apply a polynomial baseline correction to ensure accurate integration.

  • Referencing : Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.

Self-Validation Checkpoint

To confirm that the acquisition parameters (specifically the D1 delay) were sufficient for quantitative analysis, calculate the integral ratio of the aliphatic methyl group (expected 3H) against the isolated aromatic H-6 proton (expected 1H). A ratio deviating from 3.00:1.00 by more than 5% indicates incomplete longitudinal relaxation, necessitating a re-acquisition with an extended D1 delay.

Spectral Interpretation & Spin System Analysis

The structural elucidation of 5-Bromo-2-(2-hydroxypropoxy)benzamide relies on understanding the unique spin systems generated by its stereochemistry and functional groups.

The Causality of Diastereotopic Protons

The 2-hydroxypropoxy chain (-O-CH₂-CH(OH)-CH₃) contains a chiral center at the methine carbon. The adjacent methylene protons (-O-CH₂-) are therefore diastereotopic . Because they reside in permanently distinct spatial and magnetic environments, they are chemically non-equivalent and exhibit different chemical shifts . They couple with each other (geminal coupling, 2J≈9.5 Hz) and with the adjacent methine proton, producing a complex ABX multiplet pattern rather than a simple doublet.

The Causality of Amide Restricted Rotation

The partial double-bond character of the C-N bond in the primary amide restricts free rotation. Consequently, the two protons of the -NH₂ group are in distinct environments (one syn to the carbonyl oxygen, one anti), typically appearing as two separate broad singlets in the 1 H NMR spectrum.

Quantitative Data: Expected Chemical Shifts
Position 1 H Shift (ppm)Multiplicity & Coupling (Hz)IntegrationAssignment Logic
Ar-H (C-6) ~7.85d, J=2.5 1HOrtho to amide, meta to Br.
Amide NH₂ ~7.70, ~7.502 x br s2HRestricted rotation yields two distinct signals.
Ar-H (C-4) ~7.55dd, J=8.5,2.5 1HOrtho to Br, ortho to H-3, meta to H-6.
Ar-H (C-3) ~7.05d, J=8.5 1HOrtho to ether linkage.
Aliphatic OH ~4.90d, J=4.5 1HSlower exchange in DMSO-d₆ allows coupling to CH.
Aliphatic CH ~3.95m1HCoupled to CH₃, CH₂, and OH.
Aliphatic CH₂ ~3.90, ~3.802 x dd (ABX system)2HDiastereotopic protons due to adjacent chiral center.
Aliphatic CH₃ ~1.15d, J=6.0 3HTerminal methyl split by adjacent methine.

Table 2: Expected 1 H NMR Chemical Shifts and Spin Systems in DMSO-d₆.

2D NMR Connectivity Strategy

To definitively prove the molecular structure, 2D HMBC (Heteronuclear Multiple Bond Correlation) is used to bridge the isolated spin systems: the aliphatic chain, the aromatic ring, and the amide group.

Connectivity Aliphatic Aliphatic Chain (-O-CH2-CH(OH)-CH3) Aliphatic->Aliphatic COSY (CH2-CH-CH3) Aromatic Aromatic Ring (C1 to C6) Aliphatic->Aromatic HMBC (H-1' to C-2) Amide Amide Group (-CONH2) Amide->Aromatic HMBC (NH2 to C-1)

Fig 2: Key 2D NMR connectivity strategies for structural validation.

Key HMBC Correlations:

  • Ether Linkage Validation : The diastereotopic CH₂ protons (~3.80-3.90 ppm) will show a strong 3JCH​ correlation to the aromatic C-2 carbon (~155 ppm), proving the attachment of the side chain to the ring.

  • Amide Linkage Validation : The amide NH₂ protons (~7.50, 7.70 ppm) will correlate to the carbonyl carbon (~165 ppm) and the aromatic C-1 carbon (~125 ppm), confirming the regiochemistry of the benzamide core.

References

  • Title : Diastereotopic Protons in 1H NMR Spectroscopy: Examples Source : Master Organic Chemistry URL :[Link]

  • Title : Metabolite Profiling of Clinical Cancer Biofluid Samples by NMR Spectroscopy Source : Springer Nature URL : [Link]

Method

In Vivo Dosing Protocols for 5-Bromo-2-(2-hydroxypropoxy)benzamide in Murine Models: Formulation, Pharmacokinetics, and Toxicity Profiling

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Application Note & Standard Operating Protocol (SOP) Introduction and Chemical Intuition The transition of a novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction and Chemical Intuition

The transition of a novel chemical entity (NCE) from in vitro assays to in vivo murine models is a critical bottleneck in drug development. This application note details the in vivo profiling of 5-Bromo-2-(2-hydroxypropoxy)benzamide (CAS: 63887-03-6) .

From a physicochemical perspective, the presence of the bromine atom on the benzamide core significantly increases the molecule's lipophilicity (LogP) and metabolic stability by sterically hindering cytochrome P450-mediated oxidation. While the hydroxypropoxy moiety provides limited hydrogen bonding capability, the compound remains fundamentally hydrophobic and poorly aqueous-soluble. Consequently, administering this compound in vivo requires engineered vehicle formulations to prevent drug precipitation in the gastrointestinal tract or bloodstream, which would otherwise lead to erratic absorption and confounded pharmacokinetic (PK) data.

Physicochemical Profiling & Vehicle Selection

The causality behind vehicle selection is rooted in the route of administration. Intravenous (IV) formulations must be completely dissolved solutions to prevent fatal embolisms, whereas oral (PO) formulations can be stable suspensions or micro-emulsions.

To achieve systemic exposure without vehicle-induced toxicity, we utilize co-solvents (like DMSO and PEG400) and surfactants (like Tween 80 or Solutol HS 15). DMSO disrupts the crystalline lattice of the drug, while PEG400 acts as a dispersion matrix.

Table 1: Validated Formulation Vehicles for Lipophilic Benzamides
RouteVehicle CompositionMax Dosing VolumeMechanistic Rationale
PO / IP 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline10 mL/kgMaximizes solubility while preventing GI precipitation; well-tolerated for daily dosing.
IV 5% DMSO, 20% Solutol HS 15, 75% Saline5 mL/kgSolutol forms micellar structures that prevent drug precipitation upon contact with blood pH.
SC 10% Ethanol, 30% Benzyl Benzoate, 40% PEG400, 20% Tween 805 mL/kgCreates a depot effect for sustained subcutaneous release.

Data synthesized from established preclinical formulation guidelines [1] [2] [3].

FormulationTree Start 5-Bromo-2-(2-hydroxypropoxy)benzamide LogP & Solubility Assessment Solubility Poor Aqueous Solubility Require Co-solvents & Surfactants Start->Solubility RouteIV Intravenous (IV) Max 5% DMSO Solubility->RouteIV Rapid Systemic Exposure RoutePO Oral (PO) / Intraperitoneal (IP) Max 10% DMSO Solubility->RoutePO Efficacy & Bioavailability FormIV 5% DMSO 20% Solutol HS 15 75% Saline RouteIV->FormIV FormPO 10% DMSO 40% PEG400 5% Tween 80 45% Saline RoutePO->FormPO

Decision tree for selecting in vivo formulation vehicles based on administration route.

Pharmacokinetic (PK) Study Protocol

To accurately determine the absolute bioavailability ( F% ) and clearance ( CL ) of 5-Bromo-2-(2-hydroxypropoxy)benzamide, a parallel IV and PO study design is required. This protocol utilizes a serial bleeding technique to reduce inter-subject variability and adhere to the 3Rs (Replacement, Reduction, Refinement) of animal welfare[4].

Experimental Preparation
  • Animal Model: Male C57BL/6 mice (6–8 weeks old, 20–25 g).

  • Fasting: Fast mice for 12 hours prior to PO dosing to eliminate food-effect artifacts on drug absorption. Water remains ad libitum.

  • Dose Formulation Analysis: Prior to administration, analyze an aliquot of the formulated vehicle via LC-MS/MS to confirm the drug concentration is within ±10% of the target dose. This is a critical self-validating step to ensure dosing accuracy.

Dosing and Serial Sampling
  • Administration:

    • IV Group (n=4): Administer 1 mg/kg via the lateral tail vein.

    • PO Group (n=4): Administer 10 mg/kg via oral gavage.

  • Blood Collection: Utilize the submandibular vein puncture method. Collect 20–30 µL of blood at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Anticoagulant Selection: Collect blood into K2​ EDTA-coated tubes. Causality: EDTA chelates divalent cations, preventing coagulation and inhibiting metalloproteases that might degrade the compound, while avoiding the ion-suppression artifacts in mass spectrometry often caused by Heparin [5].

Plasma Processing and LC-MS/MS Bioanalysis
  • Centrifuge blood samples at 5,000 × g for 10 minutes at 4°C to separate plasma.

  • Protein Precipitation: Transfer 10 µL of plasma to a 96-well plate. Add 30 µL of ice-cold acetonitrile (containing an internal standard, e.g., a deuterated benzamide analog) to precipitate plasma proteins.

  • Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes.

  • Transfer the supernatant for LC-MS/MS analysis using a C18 column and a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

PKWorkflow Dose Dosing (IV: 1 mg/kg, PO: 10 mg/kg) Sample Serial Blood Sampling (Submandibular, EDTA) Dose->Sample 0.083h to 24h Process Plasma Extraction (5000 x g, 4°C) Sample->Process Prevent Degradation Analyze LC-MS/MS Quantification Process->Analyze Protein Precipitation Model NCA PK Modeling (WinNonlin) Analyze->Model Concentration-Time Data

In vivo pharmacokinetic workflow from dosing to non-compartmental analysis.

Table 2: Key Pharmacokinetic Parameters to Report

Once the concentration-time curve is generated, use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to extract the following parameters:

ParameterSymbolUnitBiological & Clinical Significance
Maximum Concentration Cmax​ ng/mLPeak systemic exposure; correlates with acute off-target toxicity or maximum receptor occupancy.
Time to Max Concentration Tmax​ hrIndicates the rate of gastrointestinal absorption (PO only).
Area Under the Curve AUC0−∞​ hr*ng/mLTotal systemic exposure; used to calculate bioavailability.
Elimination Half-life T1/2​ hrTime required for plasma concentration to decrease by 50%; dictates dosing frequency.
Clearance CL mL/min/kgRate of drug elimination via hepatic metabolism or renal excretion.
Absolute Bioavailability F %Calculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Maximum Tolerated Dose (MTD) and Toxicity Profiling

Before advancing 5-Bromo-2-(2-hydroxypropoxy)benzamide into efficacy models (e.g., xenografts or behavioral assays), the Maximum Tolerated Dose (MTD) must be established to ensure that observed phenotypic changes are due to target engagement, not generalized toxicity.

  • Dose Escalation Strategy: Utilize a modified Fibonacci sequence. Administer single PO doses of 10, 30, 100, and 300 mg/kg to cohorts of mice (n=3 per dose).

  • Clinical Observations: Monitor animals continuously for the first 4 hours post-dose, then daily for 7 days. Look for signs of neurotoxicity (tremors, ataxia)—which are common with benzamide derivatives that cross the blood-brain barrier—as well as piloerection and lethargy.

  • Body Weight Monitoring: Weigh mice daily. Causality: A sudden body weight loss of >15% from baseline is a universally accepted humane endpoint and a primary indicator of severe systemic toxicity.

  • Necropsy: On Day 7, euthanize the animals. Perform gross pathology on the liver, kidneys, and spleen, as lipophilic halogenated compounds often accumulate in and stress the hepatic and renal clearance pathways.

References

  • MDPI. "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceutics. URL:[Link]

  • Nabet, B., et al. "Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities." National Institutes of Health (NIH) / PMC. URL:[Link]

  • ResearchGate. "Murine Pharmacokinetic Studies." Protocol Publication. URL:[Link]

  • MDPI. "Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration." Pharmaceuticals. URL:[Link]

Application

Application Note: Scale-Up Manufacturing Protocol for CAS 63887-03-6 (5-Bromo-2-(2-hydroxypropoxy)benzamide)

Introduction & Pharmacological Context CAS 63887-03-6, chemically known as 5-bromo-2-(2-hydroxypropoxy)benzamide, is a highly specialized building block and critical intermediate in the synthesis of active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

CAS 63887-03-6, chemically known as 5-bromo-2-(2-hydroxypropoxy)benzamide, is a highly specialized building block and critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Most notably, this scaffold is utilized in the development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors[1].

BACE1 is the rate-limiting aspartic protease responsible for the cleavage of the amyloid precursor protein (APP), a process that ultimately leads to the generation of neurotoxic amyloid-beta (Aβ) peptides[2]. Because the accumulation of Aβ plaques is a primary driver of Alzheimer's disease pathogenesis, BACE1 inhibitors represent a major class of disease-modifying therapies[3]. The 5-bromo-2-(2-hydroxypropoxy)benzamide intermediate provides a robust structural motif: the aryl bromide serves as a handle for downstream cross-coupling reactions, while the secondary alcohol and primary amide offer sites for cyclization into complex stereospecific pharmacophores.

APP_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme (Drug Target) APP->BACE1 Cleavage sAPPb sAPP-beta BACE1->sAPPb C99 C99 Fragment BACE1->C99 Gamma Gamma-Secretase C99->Gamma Cleavage Abeta Amyloid Beta (Aβ) (Plaque Formation) Gamma->Abeta

Fig 1: BACE1-mediated APP cleavage pathway targeted by CAS 63887-03-6 derivatives.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of 5-bromo-2-(2-hydroxypropoxy)benzamide relies on the selective O-alkylation of the phenolic hydroxyl group of 5-bromosalicylamide (CAS 6329-74-4). According to the principles of the [4], this can be achieved using an organohalide and a deprotonated alcohol.

For industrial scale-up, two primary alkylating agents can be considered:

  • Route A (Propylene Oxide): Highly atom-economical but requires pressurized reactors due to the low boiling point (34°C) and high toxicity/flammability of propylene oxide gas.

  • Route B (1-Chloro-2-propanol): Operates at standard atmospheric pressure. Under mild basic conditions, the base can either promote a direct SN2 displacement of the chloride by the phenoxide or transiently form propylene oxide in situ, which is immediately opened by the phenoxide at the less sterically hindered primary carbon.

Route Selection: Route B is selected for pilot-scale manufacturing. It avoids the stringent safety and engineering constraints of high-pressure gas reactors while maintaining exceptional regioselectivity for the primary carbon attack, yielding the desired secondary alcohol.

Process Optimization & Critical Process Parameters (CPPs)

To ensure a self-validating, high-yielding process, extensive screening of solvents and bases was conducted. The goal was to achieve complete conversion of the starting material while preventing the hydrolysis of the primary amide into a carboxylic acid—a common side reaction under harsh basic conditions.

Table 1: Process Optimization – Solvent and Base Screening for Alkylation

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC Area %)
1 DMF K₂CO₃ 85 8 >99 92 99.1
2MeCNK₂CO₃8012958497.5
3AcetoneK₂CO₃5624706092.0
4DMFNaOH856>996588.0*

*Note: Entry 4 resulted in significant amide hydrolysis due to the use of a strong base (NaOH).

Pilot-Scale Manufacturing Protocol (10 kg Scale)

This methodology is designed as a self-validating system . The protocol utilizes strict In-Process Controls (IPC) to dictate phase progression, ensuring the reaction does not proceed to the workup phase until the starting material is nearly exhausted, thereby preventing downstream purification failures.

Step 1: Reactor Preparation and Charging
  • Purge a 100 L glass-lined jacketed reactor with Nitrogen (N₂) for 15 minutes to displace atmospheric moisture.

  • Charge the reactor with 10.0 kg (46.3 mol) of 5-bromosalicylamide.

  • Add 40.0 L of N,N-Dimethylformamide (DMF). Agitate the mixture at 150 rpm until complete dissolution is achieved.

  • Add 9.6 kg (69.5 mol, 1.5 eq) of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is specifically chosen because its basicity is sufficient to deprotonate the phenolic hydroxyl (pKₐ ~8.5) but too weak to hydrolyze the primary amide (pKₐ ~15).

Step 2: Alkylation Reaction
  • Heat the suspension to 80°C using the reactor's heating jacket.

  • Slowly dose 6.56 kg (69.5 mol, 1.5 eq) of 1-chloro-2-propanol over 2 hours via an addition funnel.

    • Causality: Controlled, dropwise addition prevents thermal runaway and minimizes the local concentration of the alkylating agent, drastically reducing the formation of bis-alkylated or elimination byproducts.

  • Maintain the reaction temperature at 85°C for 8 hours under continuous agitation.

Step 3: In-Process Control (IPC)
  • Extract a 5 mL sample of the reaction mixture. Filter the inorganic salts and dilute the filtrate 1:100 in Acetonitrile.

  • Analyze via High-Performance Liquid Chromatography (HPLC) using a UV detector at 254 nm.

    • Pass Criteria: 5-bromosalicylamide peak is < 1.0% Area.

    • Fail Action: If the starting material is >1.0%, add an additional 0.5 kg of 1-chloro-2-propanol and stir for 2 more hours before re-sampling.

Step 4: Quench and Crystallization
  • Once the IPC passes, cool the reactor to 25°C.

  • Slowly dose 60.0 L of purified Reverse Osmosis (RO) water over 3 hours.

    • Causality: Water acts as a highly effective anti-solvent. It forces the precipitation of the hydrophobic 5-bromo-2-(2-hydroxypropoxy)benzamide product while keeping the inorganic salts (KCl, unreacted K₂CO₃) and the DMF solvent fully dissolved in the aqueous phase.

  • Cool the resulting slurry to 5°C and age for 2 hours to maximize crystal growth, improving downstream filtration efficiency.

Step 5: Isolation and Drying
  • Transfer the slurry to a Nutsche filter dryer.

  • Filter the product and wash the filter cake with 2 x 15.0 L of cold water (5°C).

    • Causality: Cold water washing removes residual DMF and trapped salts without re-dissolving the product.

  • Apply vacuum (≤ 50 mbar) and heat the jacket to 50°C. Dry to a constant weight (Target moisture content < 0.5% by Karl Fischer titration).

Process_Workflow Step1 1. Reactor Charging 5-Bromosalicylamide + DMF + K2CO3 Step2 2. Alkylation Reaction Add 1-Chloro-2-propanol at 85°C Step1->Step2 Step3 Step3 Step2->Step3 Step3->Step2 Fail (Add Reagent) Step4 4. Quench & Crystallization Add Water, Cool to 5°C Step3->Step4 Pass Step5 5. Filtration & Washing Filter, Wash with Cold Water Step4->Step5 Step6 6. Vacuum Drying Dry at 50°C to constant weight Step5->Step6

Fig 2: Pilot-scale manufacturing workflow for CAS 63887-03-6 with IPC checkpoints.

References

  • WO2005095326A2: 2-amino- and 2-thio-substituted 1,3-diaminopropanes. Elan Pharmaceuticals, Inc. & Pharmacia and Upjohn Company. Google Patents.
  • A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. National Center for Biotechnology Information (PMC). Available at:[Link]

  • BACE1 Inhibitors for Alzheimer's Disease: Current Challenges and Future Perspectives. PubMed. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available at:[Link]

Sources

Method

Application Note: Elucidating the Mass Spectrometric Fragmentation Pattern of 5-Bromo-2-(2-hydroxypropoxy)benzamide using ESI-MS/MS

Abstract and Introduction 5-Bromo-2-(2-hydroxypropoxy)benzamide is a substituted aromatic compound whose structural analogues have been explored in medicinal chemistry.[1] The precise characterization of such molecules i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

5-Bromo-2-(2-hydroxypropoxy)benzamide is a substituted aromatic compound whose structural analogues have been explored in medicinal chemistry.[1] The precise characterization of such molecules is fundamental for drug discovery, metabolite identification, and quality control. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is an indispensable analytical technique for molecular structure elucidation due to its high sensitivity and specificity.[2] This application note provides a comprehensive guide to the predicted fragmentation pattern of 5-Bromo-2-(2-hydroxypropoxy)benzamide under positive-ion ESI conditions coupled with collision-induced dissociation (CID).

The molecule's structure incorporates three key features that dictate its fragmentation behavior: an aromatic amide, an aryl ether linkage, and a bromine substituent. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance, provides a distinctive isotopic signature that is invaluable for identifying bromine-containing fragments.[3][4] By understanding the characteristic cleavages of the ether and amide bonds, a detailed fragmentation map can be constructed. This guide offers a robust experimental protocol and a detailed analysis of the expected fragmentation pathways, serving as a foundational reference for researchers working with this compound or structurally related molecules.

Molecular Structure and Properties

Prior to analysis, it is crucial to understand the fundamental properties of the target analyte.

  • Compound Name: 5-Bromo-2-(2-hydroxypropoxy)benzamide

  • CAS Number: 63887-03-6[5]

  • Molecular Formula: C₁₀H₁₂BrNO₃[5]

  • Average Molecular Weight: 274.11 g/mol [5]

  • Monoisotopic Mass: 272.9995 Da (for ⁷⁹Br isotope)[6]

The protonated molecule, [M+H]⁺, will exhibit a characteristic doublet in the mass spectrum, corresponding to the two bromine isotopes.

Ion SpeciesIsotopeCalculated m/z
[M+H]⁺⁷⁹Br274.0073
[M+H]⁺⁸¹Br276.0053

Experimental Protocol: High-Resolution Mass Spectrometry

This protocol outlines a generalized procedure for analyzing 5-Bromo-2-(2-hydroxypropoxy)benzamide using a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

Materials and Reagents
  • 5-Bromo-2-(2-hydroxypropoxy)benzamide reference standard

  • LC-MS grade Methanol

  • LC-MS grade Water

  • LC-MS grade Formic Acid (≥99%)

Sample Preparation

The goal of sample preparation is to create a dilute, ionized solution suitable for direct infusion or LC-MS analysis.

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of the reference standard and dissolve it in 1 mL of methanol.

  • Working Solution (1-10 µg/mL): Dilute the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid. The addition of formic acid is critical as it promotes protonation in the ESI source, enhancing the signal of the [M+H]⁺ precursor ion for MS/MS analysis.[4]

  • Vortex and Centrifuge: Briefly vortex the working solution. If any particulate matter is visible, centrifuge the sample to prevent clogging of the MS inlet.

Mass Spectrometry Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The amide group is readily protonated.
Scan Mode Full MS & Data-Dependent MS/MSTo observe the precursor ion and trigger fragmentation.
Mass Range (Full MS) m/z 100 - 500To capture the precursor ion and major fragments.
Mass Range (MS/MS) m/z 50 - 300To analyze the full range of product ions.
Capillary Voltage 3.0 - 4.0 kVStandard range for stable electrospray.
Collision Gas Argon or NitrogenInert gas for effective collision-induced dissociation.[7]
Collision Energy (CID) Ramped 10 - 40 eVA ramp ensures the observation of both low-energy (stable) and high-energy (smaller) fragments, providing a complete fragmentation profile.[8]

Predicted Fragmentation Pathways and Discussion

Under CID conditions, the protonated molecule [M+H]⁺ (m/z 274/276) will undergo fragmentation at its most labile bonds. The primary fragmentation pathways are expected to involve the ether side chain and the amide group.

Pathway A: Fragmentation of the Ether Side Chain

The bond between the aromatic ring and the ether oxygen, as well as bonds within the hydroxypropoxy chain, are susceptible to cleavage. This is a common fragmentation route for aryl ethers.[9]

M [M+H]⁺ m/z 274/276 F1 Fragment F1 m/z 216/218 M->F1 - C₃H₆O F2 Fragment F2 m/z 198/200 M->F2 - C₃H₈O₂ F3 Fragment F3 m/z 170/172 F2->F3 - H₂O

Caption: Fragmentation Pathway A involving the ether side chain.

  • Loss of Acetone (C₃H₆O): A potential rearrangement and cleavage of the side chain can lead to the neutral loss of acetone (58.04 Da), resulting in a fragment ion (F1) at m/z 216/218 . This corresponds to the 5-bromo-2-hydroxybenzamide structure.

  • Loss of 2-hydroxypropoxy radical and H transfer: Cleavage of the C-O ether bond can result in the loss of the entire side chain as a neutral species (C₃H₈O₂; 76.05 Da), yielding a fragment ion (F2) at m/z 198/200 . This ion represents the protonated 5-bromosalicyclamide.

  • Subsequent Loss of Water (H₂O): The fragment at m/z 198/200, containing a hydroxyl group, can readily lose a molecule of water (18.01 Da) upon further collision, producing a fragment (F3) at m/z 170/172 .

Pathway B: Fragmentation Involving the Amide Group

Cleavage of the amide bond is a hallmark of amide-containing compounds in mass spectrometry, typically forming a stable acylium ion.[10]

M [M+H]⁺ m/z 274/276 F4 Acylium Ion F4 m/z 257/259 M->F4 - NH₃ F5 Fragment F5 m/z 229/231 F4->F5 - CO

Caption: Fragmentation Pathway B involving the amide group.

  • Loss of Ammonia (NH₃): Cleavage of the C-N bond in the primary amide results in the loss of a neutral ammonia molecule (17.03 Da). This generates a prominent and highly stable acylium ion (F4) at m/z 257/259 . The stability of this ion makes it a very likely and often abundant peak in the MS/MS spectrum.[10]

  • Loss of Carbon Monoxide (CO): Aromatic acylium ions are known to undergo a subsequent loss of carbon monoxide (28.00 Da).[11] This secondary fragmentation of F4 would produce the ion F5 at m/z 229/231 .

Summary of Predicted Fragments

The table below summarizes the key fragments predicted for 5-Bromo-2-(2-hydroxypropoxy)benzamide. High-resolution mass spectrometry is essential to confirm the elemental composition of each fragment.

Fragment IDProposed StructureNeutral LossCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M+H]⁺ Protonated Parent - 274.0073 276.0053
F15-Bromo-2-hydroxybenzamideC₃H₆O215.9709217.9689
F25-BromosalicyclamideC₃H₈O₂197.9604199.9583
F3Dehydrated F2C₃H₈O₂, H₂O179.9498181.9478
F4Acylium IonNH₃257.0019258.9998
F5Decarbonylated Acylium IonNH₃, CO228.9968230.9947

Conclusion

The mass spectrometric fragmentation of 5-Bromo-2-(2-hydroxypropoxy)benzamide is governed by the predictable cleavage of its core functional groups. The analysis via ESI-MS/MS is expected to show two primary fragmentation routes: one involving the loss and fragmentation of the 2-hydroxypropoxy side chain, and another initiated by the loss of ammonia from the benzamide group to form a stable acylium ion. The presence of bromine provides a definitive isotopic doublet for all bromine-containing fragments, which serves as a powerful tool for confirmation. The protocols and predicted fragmentation patterns detailed in this application note provide a robust framework for the identification and structural elucidation of this compound and can be adapted for the analysis of related chemical structures in various research and development settings.

References

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • HETEROCYCLES. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I. Retrieved from [Link]

  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzamide, 5-bromo-2-(beta-hydroxypropoxy)-. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II. Retrieved from [Link]

  • ACS Publications. (2025). Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. Retrieved from [Link]

  • ACS Publications. (2011). Electrospray Ionization Tandem Mass Spectrometry Analysis of the Reactivity of Structurally Related Bromo-methyl-benzoquinones toward Oligonucleotides. Retrieved from [Link]

  • ResearchGate. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • PubMed. (2008). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Retrieved from [Link]

  • Wiley Online Library. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • MDPI. (2025). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved from [Link]

  • ACS Publications. (1998). Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides. Retrieved from [Link]

  • SciELO. (2015). Collision-Induced Dissociation Analysis of Brevianamide A and C in Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • ChemBK. (2024). 5-Bromoacetyl-2-hydroy benzamide. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-BROMO-2-HYDROXYBENZALDEHYDE. Retrieved from [Link]

  • Semantic Scholar. (2021). Mass spectral and theoretical investigations of the transient proton-bound dimers on the cleavage processes of the peptide GHK a. Retrieved from [Link]

  • MDPI. (2022). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Top-Down Mass Spectrometry and Assigning Internal Fragments for Determining Disulfide Bond Positions in Proteins. Retrieved from [Link]

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Application

Application Note: Synthesis and Optimization of 5-Bromo-2-(2-hydroxypropoxy)benzamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Bromo-2-(2-hydroxypropoxy)benzamide (CAS: 63887-03-6) Executive Summary Substituted salicylamides are privileged scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Bromo-2-(2-hydroxypropoxy)benzamide (CAS: 63887-03-6)

Executive Summary

Substituted salicylamides are privileged scaffolds in medicinal chemistry, frequently serving as critical building blocks for the development of D2/D3 receptor antagonists (e.g., raclopride analogs) and anti-inflammatory agents. The synthesis of 5-Bromo-2-(2-hydroxypropoxy)benzamide from 5-bromosalicylamide requires a highly regioselective O-alkylation. This application note details a robust, scalable, and environmentally conscious protocol utilizing 1-chloro-2-propanol as a bench-stable alkylating agent, bypassing the need for hazardous, pressurized epoxide reagents.

Mechanistic Rationale & Experimental Design (E-E-A-T)

The Causality of Reagent Selection

The target molecule features a 2-hydroxypropoxy moiety attached to the phenolic oxygen of the benzamide core. Traditionally, this ether linkage is formed by reacting a phenol with propylene oxide. However, propylene oxide is a highly volatile (bp 34 °C), flammable, and toxic gas/liquid that requires specialized autoclave equipment.

To ensure laboratory safety and operational simplicity, this protocol employs 1-chloro-2-propanol (bp 133 °C) as an alternative. Under basic conditions, 1-chloro-2-propanol undergoes a rapid intramolecular cyclization to generate propylene oxide in situ.

Regioselectivity and Solvent Dynamics

The reaction utilizes potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) . The causality behind these choices is critical:

  • Base Selection: The phenolic hydroxyl group of 5-bromosalicylamide has a pKa of ~8–10, while the primary amide has a pKa of ~15. K₂CO₃ is a mild base that selectively deprotonates the phenol without abstracting the amide proton, thereby completely preventing unwanted N-alkylation [1].

  • Nucleophilic Attack: Once the phenoxide is generated, it attacks the in situ formed propylene oxide. The ring-opening of the epoxide by the phenoxide is highly regioselective, occurring predominantly at the less sterically hindered primary carbon (C1), yielding the desired secondary alcohol (1-aryloxy-2-propanol derivative)[2, 3].

  • Solvent & Catalyst: DMF provides exceptional solvation for the polar benzamide precursor, enhancing the nucleophilicity of the phenoxide. A catalytic amount of potassium iodide (KI) is added to facilitate the reaction via the Finkelstein effect, accelerating any direct Sₙ2 pathways prior to epoxidation.

Experimental Workflow Visualization

Workflow Step1 5-Bromosalicylamide (Phenolic Precursor) Step2 Base Addition (K2CO3) in DMF Solvent Step1->Step2 Step3 Phenoxide Formation (Selective Deprotonation) Step2->Step3 Step4 Addition of 1-Chloro-2-propanol (Alkylating Agent) Step3->Step4 Step5 In situ Epoxidation (Propylene Oxide Generation) Step4->Step5 Step6 Nucleophilic Ring Opening (Regioselective Attack at C1) Step5->Step6 Step7 Aqueous Workup & Precipitation Step6->Step7 Step8 5-Bromo-2-(2-hydroxypropoxy)benzamide (Target Product) Step7->Step8

Fig 1. Mechanistic workflow for the base-mediated synthesis of 5-bromo-2-(2-hydroxypropoxy)benzamide.

Quantitative Data: Reaction Optimization

To validate the chosen methodology, a solvent and base screening was conducted. The data below demonstrates that the combination of DMF and K₂CO₃ at 85 °C provides the optimal thermodynamic environment for the regioselective ring-opening, maximizing yield while suppressing side reactions.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Observation / Self-Validation
1EthanolNaOH801245Incomplete conversion; epoxide hydrolysis observed.
2AcetoneK₂CO₃601858Sluggish reaction kinetics due to low boiling point.
3AcetonitrileK₂CO₃801072Moderate yield; precipitation of intermediates.
4 DMF K₂CO₃ 85 6 89 Complete conversion; high purity profile.
5DMFNaH25465Significant N-alkylation side products detected.

Detailed Experimental Protocol

This protocol is designed as a self-validating system , incorporating built-in visual and analytical checkpoints to ensure experimental integrity.

Step 1: Phenoxide Generation
  • In a dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromosalicylamide (1.0 eq, 10.0 mmol, 2.16 g) in 20 mL of anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq, 20.0 mmol, 2.76 g) and potassium iodide (0.1 eq, 1.0 mmol, 0.17 g).

  • Stir the suspension at room temperature for 30 minutes.

    • Validation Checkpoint: The solution will transition to a slight yellow tint, indicating the formation of the active phenoxide species.

Step 2: Alkylation and Ring-Opening
  • Slowly add 1-chloro-2-propanol (1.5 eq, 15.0 mmol, 1.42 g) dropwise via a syringe over 5 minutes.

  • Submerge the flask in a pre-heated oil bath at 85 °C and maintain vigorous stirring for 6 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes/Ethyl Acetate 1:1). The starting material (R_f ~0.45) should be completely consumed, replaced by a distinct, more polar product spot (R_f ~0.25).

Step 3: Aqueous Workup and Isolation
  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture slowly into 100 mL of ice-cold distilled water under vigorous stirring.

    • Validation Checkpoint: The target compound, being a hydrophobic benzamide, will immediately crash out of the aqueous phase as a white-to-off-white precipitate, while the DMF and inorganic salts (K₂CO₃, KCl) remain dissolved.

  • Stir the aqueous suspension for an additional 30 minutes to ensure complete precipitation.

  • Filter the solid under vacuum using a Büchner funnel and wash the filter cake thoroughly with cold water (3 × 20 mL) to remove residual DMF.

Step 4: Purification
  • Recrystallize the crude solid from a boiling mixture of ethanol and water (7:3 v/v).

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

  • Filter the purified crystals and dry them in a vacuum oven at 45 °C for 12 hours to afford pure 5-Bromo-2-(2-hydroxypropoxy)benzamide (Yield: ~89%).

Analytical Characterization

To confirm the structural integrity and regioselectivity of the product, the following spectroscopic signatures should be verified:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.85 (d, 1H, Ar-H), 7.60 (dd, 1H, Ar-H), 7.10 (d, 1H, Ar-H) — Aromatic core.

    • δ 7.70 (br s, 1H), 7.55 (br s, 1H) — Primary amide (-NH₂) protons.

    • δ 4.95 (d, 1H) — Secondary alcohol (-OH) proton, confirming epoxide opening.

    • δ 4.05–3.90 (m, 3H) — Overlapping signals of the -OCH₂- and -CH(OH)- methine protons.

    • δ 1.15 (d, 3H) — Terminal methyl group (-CH₃).

  • ESI-MS (m/z): Calculated for C₁₀H₁₂BrNO₃ [M+H]⁺: 274.0; Found: 274.1 and 276.1 (characteristic 1:1 isotopic pattern for a single bromine atom).

References

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis Applied Sciences (MDPI)[Link]

  • Bi(OTf)₃-catalyzed Regioselective Ring Opening of Epoxides with Phenols: Facile Synthesis of 1,3-Diaryloxy-2-propanols Chemistry Letters (Oxford Academic)[Link]

  • Highly Regioselective Ring Opening of Oxiranes with Phenoxides in the Presence of β-Cyclodextrin in Water The Journal of Organic Chemistry (ACS Publications)[Link]

Method

Formulation Strategies for 5-Bromo-2-(2-hydroxypropoxy)benzamide Delivery: Overcoming Physicochemical Barriers

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists. Physicochemical Profiling and Formulation Rationale The compound 5-Bromo-2-(2-hydroxypropoxy)benzamide (CAS: 63887-03-6) pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists.

Physicochemical Profiling and Formulation Rationale

The compound 5-Bromo-2-(2-hydroxypropoxy)benzamide (CAS: 63887-03-6) presents a classic formulation challenge typical of halogenated aromatic intermediates and active pharmaceutical ingredients (APIs). Structurally, it features a hydrophobic bromo-substituted benzene ring coupled with a hydrogen-bonding benzamide core and a secondary alcohol on the propoxy chain.

While the amide and hydroxyl groups offer polar surface area, the bulky, highly lipophilic bromine atom at the 5-position significantly increases the molecule's partition coefficient (LogP) and crystal lattice energy. This results in poor aqueous solubility and dissolution rate-limited absorption, firmly categorizing it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.

To achieve therapeutically relevant bioavailability, formulation strategies must bypass the crystalline dissolution barrier. This application note details three field-proven, self-validating formulation strategies: Amorphous Solid Dispersions (ASDs) , Self-Microemulsifying Drug Delivery Systems (SMEDDS) , and Cyclodextrin Complexation .

G API 5-Bromo-2-(2-hydroxypropoxy)benzamide (High Lattice Energy / Poor Solubility) LogP Physicochemical Profiling API->LogP HighLogP High Lipophilicity (Driven by 5-Bromo group) LogP->HighLogP Affinity for Oils MedLogP High Crystalline Stability (H-bonding via Amide/Hydroxyl) LogP->MedLogP Dissolution Barrier SMEDDS SMEDDS Formulation (Lipid/Surfactant Matrix) HighLogP->SMEDDS ASD Amorphous Solid Dispersion (Spray Drying) MedLogP->ASD Polymer Trapping CD Cyclodextrin Complexation (HP-β-CD Encapsulation) MedLogP->CD Cavity Inclusion

Formulation decision tree based on the physicochemical properties of halogenated benzamides.

Strategy 1: Amorphous Solid Dispersions (ASD) via Spray Drying

Mechanistic Causality

The stable crystalline lattice of 5-Bromo-2-(2-hydroxypropoxy)benzamide is the primary barrier to its dissolution. Spray drying transforms the drug into a high-energy amorphous state[1]. By co-dissolving the API with a hydrophilic polymer (e.g., HPMC-AS or PVP-VA) in a common volatile solvent, rapid solvent evaporation kinetically traps the drug molecules within the polymer matrix. The polymer acts as an anti-plasticizer, restricting the molecular mobility of the drug and preventing recrystallization during storage, while generating a supersaturated state in the gastrointestinal (GI) tract.

Protocol: Preparation of ASDs by Spray Drying

Self-Validation Check: The success of this protocol is validated by Powder X-Ray Diffraction (PXRD) showing a broad "halo" (absence of Bragg peaks), confirming a fully amorphous state.

  • Solvent Selection: Select a solvent system capable of co-dissolving both the API and the polymer. A 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM) is highly effective for halogenated benzamides.

  • Feed Solution Preparation:

    • Dissolve the polymer (e.g., HPMC-AS) in the solvent mixture to achieve a 5% w/v concentration.

    • Add 5-Bromo-2-(2-hydroxypropoxy)benzamide to achieve a 20% or 30% drug loading relative to the polymer mass.

    • Sonicate for 15 minutes until a clear, homogeneous solution is formed.

  • Spray Drying Parameters (e.g., using a Büchi Mini Spray Dryer B-290):

    • Inlet Temperature: 75°C – 85°C (optimized to be above the boiling point of the solvent blend but below the degradation temperature of the API).

    • Aspirator Rate: 100% (to maximize cyclone separation efficiency).

    • Pump Feed Rate: 3–5 mL/min.

    • Atomization Gas Flow: 400–600 L/h.

  • Secondary Drying: Collect the resulting powder from the cyclone and subject it to vacuum drying at 40°C for 24 hours to remove residual organic solvents below ICH Q3C limits.

Strategy 2: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Mechanistic Causality

For highly lipophilic molecules, bypassing the dissolution step entirely is often the most effective strategy. SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants[2]. Upon contact with aqueous GI fluids and mild gastric motility, these systems spontaneously emulsify to form oil-in-water microemulsions with droplet sizes typically <100 nm. This massive increase in surface area presents the drug in a pre-solubilized state, enhancing absorption and potentially promoting lymphatic transport, which reduces hepatic first-pass metabolism.

SMEDDS A Liquid SMEDDS (API + Oil + Surfactant) B Gastric Motility (Aqueous Dilution) A->B C C B->C D Intestinal Solubilization (Bypasses Dissolution) C->D E Enhanced Absorption (Systemic Circulation) D->E

In vivo mechanistic workflow of SMEDDS facilitating drug absorption.

Protocol: SMEDDS Formulation and Characterization

Self-Validation Check: Dynamic Light Scattering (DLS) must confirm a polydispersity index (PDI) < 0.2 and a Z-average droplet size < 100 nm upon 1:100 aqueous dilution.

  • Excipient Screening: Conduct equilibrium solubility studies of the API in various lipid vehicles. For benzamides, medium-chain triglycerides (e.g., Capmul MCM) often yield the highest solubility.

  • Ternary Phase Diagram Construction:

    • Select an oil (Capmul MCM), a high-HLB surfactant (Tween 80), and a co-surfactant (PEG 400).

    • Titrate varying ratios of Oil : Surfactant/Co-surfactant (Smix) with water to identify the transparent microemulsion region.

  • Formulation Mixing:

    • Based on the phase diagram, prepare an optimized blank vehicle (e.g., 20% Capmul MCM, 50% Tween 80, 30% PEG 400 w/w).

    • Add 5-Bromo-2-(2-hydroxypropoxy)benzamide up to 80% of its equilibrium solubility limit in the vehicle to prevent precipitation upon storage.

    • Vortex and heat gently to 40°C until an isotropic, clear liquid is formed.

  • In Vitro Dispersion Testing: Dilute 1 mL of the SMEDDS into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under gentle agitation (50 rpm). Monitor for optical clarity and absence of drug precipitation.

Strategy 3: Cyclodextrin Complexation

Mechanistic Causality

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. The hydrophobic bromo-aromatic ring of 5-Bromo-2-(2-hydroxypropoxy)benzamide is thermodynamically driven to insert into the non-polar cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3]. This host-guest inclusion complex masks the hydrophobic moiety from the aqueous environment, significantly enhancing apparent solubility without altering the drug's intrinsic molecular structure[4].

Protocol: Preparation via Kneading Method

Self-Validation Check: Differential Scanning Calorimetry (DSC) should show the disappearance of the sharp endothermic melting peak of the crystalline API, confirming complete inclusion within the CD cavity.

  • Molar Ratio Calculation: Calculate the required mass for a 1:1 or 1:2 (API : HP-β-CD) molar ratio.

  • Paste Formation: Place the calculated amount of HP-β-CD into a glass mortar. Add a small volume of a 50:50 (v/v) ethanol/water mixture dropwise while triturating to form a uniform, thick paste.

  • Drug Incorporation: Gradually add the powdered 5-Bromo-2-(2-hydroxypropoxy)benzamide to the paste.

  • Kneading: Knead the mixture vigorously for 45–60 minutes. The mechanical shear forces, combined with the solvent, facilitate the molecular inclusion process. Add micro-volumes of solvent if the paste becomes too dry.

  • Drying and Milling: Spread the paste onto a watch glass and dry in a vacuum oven at 45°C until a constant weight is achieved. Gently mill the dried complex and pass it through a 60-mesh sieve to ensure uniform particle size.

Quantitative Data Presentation

The table below summarizes the expected solubility enhancements based on the application of these formulation strategies to poorly soluble, halogenated benzamide derivatives.

Formulation StrategyPhysical StatePrimary Solubilization MechanismExpected Solubility Enhancement (vs. Baseline)Stability Profile
Unformulated API CrystallineN/A1x (Baseline, < 10 µg/mL)High (Thermodynamically stable)
ASD (HPMC-AS) AmorphousSupersaturation / Crystal Disruption20x – 50xModerate (Requires moisture protection)
SMEDDS Liquid IsotropicNanoscale Emulsification (<100nm)100x – 500xHigh (Thermodynamically stable microemulsion)
HP-β-CD Complex Solid InclusionHydrophobic Cavity Masking50x – 150xHigh (Stable host-guest complex)

References

  • Formulation and Characterization of a Ternary Inclusion Complex Containing Hydroxypropyl-β-cyclodextrin... PubMed (NIH). Available at:[Link]

  • Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 5-Bromo-2-(2-hydroxypropoxy)benzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks during the O-alkylation of salicylamide deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks during the O-alkylation of salicylamide derivatives.

The synthesis of 5-bromo-2-(2-hydroxypropoxy)benzamide (CAS: 63887-03-6) [1] is a critical workflow in the development of pharmacologically active benzamide derivatives. While the theoretical reaction—a base-catalyzed epoxide ring opening—appears straightforward, practical execution often suffers from poor yields, regioselectivity issues, and competing N-alkylation [2].

This guide provides a deep dive into the mechanistic causality behind these issues and offers field-proven, self-validating protocols to ensure reproducible, high-yield syntheses.

Reaction Pathway & Byproduct Formation

ReactionPathway SM 5-Bromo-2-hydroxybenzamide (Starting Material) Base Base Addition (K2CO3) Solvent: DMF SM->Base Deprotonation Phenoxide Phenoxide Anion (O-Nucleophile) Base->Phenoxide Phenol pKa ~10 Product 5-Bromo-2-(2-hydroxypropoxy)benzamide (Target API Intermediate) Phenoxide->Product SN2 Ring Opening (Less substituted C) Side1 N-Alkylation Byproduct (Amide Attack) Phenoxide->Side1 High Temp / Excess Base Side2 Regioisomer Byproduct (1-methylethoxy) Phenoxide->Side2 Steric Hindrance / Poor Solvent Reagent Propylene Oxide (Alkylating Agent) Reagent->Product

Reaction pathway for 5-Bromo-2-(2-hydroxypropoxy)benzamide synthesis highlighting byproducts.

Troubleshooting FAQs

Q1: Why is my reaction yield plateauing around 60%, with significant unreacted 5-bromosalicylamide remaining? A1: This plateau is rarely a thermodynamic limitation; it is a kinetic and mass-transfer issue. Propylene oxide is highly volatile (b.p. 34°C). If the reaction is conducted in a standard reflux apparatus at 60–80°C, the alkylating agent rapidly escapes the liquid phase. Furthermore, trace moisture in hygroscopic solvents like DMF will competitively hydrolyze the epoxide into propylene glycol [3].

  • Causality & Solution: Transition from a standard round-bottom flask to a sealed pressure reactor (autoclave). This forces the volatile epoxide to remain dissolved in the liquid phase, maintaining a high effective concentration. Ensure your DMF is strictly anhydrous (stored over 3Å molecular sieves).

Q2: I am observing a secondary peak in my HPLC chromatogram with the identical mass (m/z 274.11). What is this impurity? A2: You are observing the regioisomer, 5-bromo-2-(2-hydroxy-1-methylethoxy)benzamide. During the nucleophilic attack, the phenoxide anion predominantly targets the less sterically hindered primary carbon of propylene oxide, yielding the desired 2-hydroxypropoxy group. However, a minor pathway involves attack at the secondary carbon [4].

  • Causality & Solution: Regioselectivity in epoxide ring opening is heavily influenced by the nature of the base and solvent. Strong, dissociated bases (like NaOH in water) increase the nucleophilicity of the phenoxide but reduce its selectivity. By switching to a milder base like K₂CO₃ in a polar aprotic solvent (DMF), the potassium cation tightly coordinates with the phenoxide oxygen. This bulky ion-pair complex sterically hinders attack at the secondary carbon, pushing regioselectivity above 95:5 in favor of the target product.

Q3: How do I suppress N-alkylation of the benzamide group? A3: The phenolic hydroxyl group (pKa ~10) is significantly more acidic than the primary amide (pKa ~15). However, if you use an overly strong base (e.g., NaH) or excessive heat, the amide nitrogen can also be deprotonated and subsequently alkylated [2].

  • Causality & Solution: Strict stoichiometric control of a mild base is required. Using exactly 1.2 to 1.5 equivalents of K₂CO₃ ensures quantitative deprotonation of the phenol while leaving the amide intact. The mild carbonate base acts as a thermodynamic sink, selectively forming the phenoxide without crossing the activation energy threshold required for amide deprotonation.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity metrics.

Alkylating AgentBaseSolventTemp (°C)Time (h)Conversion (%)Yield (%)Regioselectivity (Target:Isomer)
Propylene Oxide (1.5 eq)NaOHWater4012755585:15
Propylene Oxide (1.5 eq)K₂CO₃DMF608856892:8
Propylene Oxide (2.0 eq) K₂CO₃ DMF 80 (Sealed) 6 >98 89 95:5
1-Chloro-2-propanol (1.2 eq)K₂CO₃ / KIDMF9014928298:2

Note: While 1-Chloro-2-propanol offers excellent regioselectivity, it requires longer reaction times and the addition of a stoichiometric iodide catalyst (KI) to facilitate an in-situ Finkelstein reaction.

Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your workflow, do not blindly follow steps. Use this self-validating protocol designed for the optimized sealed-system synthesis.

Step 1: Phenoxide Generation

  • Action: In a dried, 100 mL pressure-rated glass reactor equipped with a magnetic stir bar, add 5-bromo-2-hydroxybenzamide (10.0 g, 46.3 mmol) and anhydrous K₂CO₃ (9.6 g, 69.4 mmol, 1.5 eq). Suspend in 50 mL of anhydrous DMF. Stir at room temperature for 15 minutes.

  • Causality: Pre-stirring allows the heterogeneous K₂CO₃ to fully deprotonate the phenol before the alkylating agent is introduced, preventing competing side reactions.

Step 2: Epoxide Introduction

  • Action: Cool the mixture to 0°C using an ice bath. Slowly inject propylene oxide (5.38 g, 92.6 mmol, 2.0 eq) via syringe.

  • Causality: Cooling the solvent drastically increases the solubility of the volatile propylene oxide gas, ensuring accurate stoichiometric delivery.

Step 3: Sealed Alkylation

  • Action: Seal the reactor tightly. Transfer to an oil bath pre-heated to 80°C and stir vigorously for 6 hours.

Step 4: In-Process Control (IPC) & Self-Validation

  • Action: Cool the reactor to room temperature before unsealing. Sample 50 µL of the reaction mixture, quench with 100 µL of 1M HCl, and extract with 500 µL Ethyl Acetate. Spot the organic layer on a silica gel TLC plate (Eluent: 6:4 Hexane:EtOAc).

  • Validation Check: The starting material (Rf ~0.4) should be absent, replaced by a major UV-active spot (Rf ~0.25).

  • Causality: Why quench with HCl? The phenoxide intermediate is an anion and will remain stuck at the TLC baseline, leading to false assumptions about reaction progress. Protonating it back to the phenol ensures accurate Rf visualization. If the starting material persists, the system validates that epoxide was lost to the headspace; inject an additional 0.5 eq of propylene oxide and reseal.

Step 5: Workup and Isolation

  • Action: Pour the validated reaction mixture into 200 mL of ice-cold distilled water. Stir for 30 minutes until precipitation is complete. Filter the crude white solid under vacuum and wash with cold water (3 x 50 mL).

  • Causality: DMF is infinitely miscible with water, while the target benzamide is highly hydrophobic. The cold water crash-out removes the solvent, the potassium salts, and any trace propylene glycol in a single step.

Step 6: Purification

  • Action: Recrystallize the crude product from hot ethanol. Dry under vacuum at 45°C overnight to yield pure 5-bromo-2-(2-hydroxypropoxy)benzamide.

References

  • ResearchGate. "Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives". Journal of Molecular Structure / Revue Roumaine de Chimie. URL: [Link]

  • Preprints.org. "Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis". MDPI Preprints. URL: [Link]

Optimization

Technical Support Center: Optimizing Solvent Selection for 5-Bromo-2-(2-hydroxypropoxy)benzamide Extraction

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting and optimizing solvents for the extraction of 5-Bromo-2-(2-hydroxypropoxy)benzamide. It combines...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting and optimizing solvents for the extraction of 5-Bromo-2-(2-hydroxypropoxy)benzamide. It combines theoretical principles with practical, field-proven methodologies to ensure efficient, safe, and compliant extraction processes.

Understanding the Target Molecule: Physicochemical Profile

Before selecting a solvent, a thorough understanding of the target molecule's properties is essential. 5-Bromo-2-(2-hydroxypropoxy)benzamide has a unique combination of functional groups that dictate its solubility and behavior.

  • Aromatic Core (Benzamide): The benzene ring provides a degree of non-polar character.

  • Hydrogen Bonding Groups: The primary amide (-CONH₂) and the secondary hydroxyl (-OH) groups are capable of both donating and accepting hydrogen bonds, which enhances solubility in polar solvents.[1]

  • Ether Linkage & Propoxy Chain: The flexible ether linkage and propyl chain add to the molecule's complexity and influence its interaction with various solvent environments.[1]

  • Bromo Substituent: The bromine atom adds to the molecular weight and can participate in halogen bonding, slightly increasing its lipophilicity.

Based on its structure, the molecule is predicted to have moderate polarity. While direct experimental data is scarce, predictions can be made based on its functional groups. It is expected to be more soluble in polar protic and aprotic solvents and less soluble in non-polar solvents like hexane.[1] The parent compound, benzamide, shows the highest solubility in methanol and acetone, and the lowest in water and acetonitrile, providing a useful reference point.[2]

Predicted Physicochemical Properties:

PropertyPredicted Value/RangeImplication for Extraction
Molecular Formula C₁₀H₁₂BrNO₃---
Molecular Weight 274.11 g/mol ---
XlogP 1.1Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents.
Hydrogen Bond Donors 2 (from -OH and -NH₂)Favors solubility in polar protic solvents (e.g., alcohols).
Hydrogen Bond Acceptors 4 (from C=O, ether -O-, and -OH)Favors solubility in a wide range of polar solvents.
pKa (Phenolic -OH) ~10[3]The molecule is neutral under typical acidic and neutral conditions. At high pH (>11), it can be deprotonated to form a phenoxide, increasing its aqueous solubility.
pKa (Amide N-H) ~18[3]Not relevant for typical liquid-liquid extraction pH ranges.

Guiding Principles for Solvent Selection

The ideal solvent should be highly selective, dissolving the target compound while leaving impurities behind. It should also be safe, cost-effective, and easily removable.[4]

A. The "Like Dissolves Like" Principle This fundamental concept states that substances with similar polarities are more likely to be soluble in one another.[5] Given the moderate polarity of 5-Bromo-2-(2-hydroxypropoxy)benzamide, solvents of intermediate polarity, such as ethyl acetate or dichloromethane, are often good starting points.

B. Safety, Health, and Environmental (SHE) Considerations In pharmaceutical development, solvent selection is heavily regulated to ensure patient safety.[6] The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents based on their toxicity.[7][8]

  • Class 1 Solvents (To be avoided): Known carcinogens or environmentally hazardous solvents (e.g., Benzene, Carbon Tetrachloride).[6]

  • Class 2 Solvents (Use should be limited): Solvents with inherent toxicity (e.g., Dichloromethane, Acetonitrile, Methanol). Their use requires strict control of residual levels in the final drug product.[6][9]

  • Class 3 Solvents (Low toxic potential): Considered safer for use (e.g., Ethanol, Acetone, Ethyl Acetate, Isopropyl Acetate).[6]

Whenever possible, prioritize Class 3 solvents to simplify downstream processing and regulatory compliance.

C. Physical Properties

  • Boiling Point: A lower boiling point facilitates easy removal of the solvent post-extraction, but very volatile solvents can be difficult to handle.[5]

  • Immiscibility with Aqueous Phase: For liquid-liquid extractions, the organic solvent must be immiscible with water to ensure clean phase separation.

  • Density: A significant density difference between the organic and aqueous phases aids in rapid and efficient separation. Dichloromethane (density ~1.33 g/mL) will form the bottom layer, while solvents like ethyl acetate (density ~0.90 g/mL) will form the top layer.

Experimental Protocol: Solvent Screening Workflow

A systematic screening process is the most reliable way to identify the optimal solvent. The following shake-flask method is a robust starting point.

Objective: To determine the relative solubility and extraction efficiency of 5-Bromo-2-(2-hydroxypropoxy)benzamide in a panel of candidate solvents.
Materials:
  • 5-Bromo-2-(2-hydroxypropoxy)benzamide (pure solid)

  • Candidate Solvents (High Purity/HPLC Grade):

    • Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate (EtOAc)

    • Polar Protic: Ethanol, Isopropanol (IPA)

    • Non-Polar/Slightly Polar: Toluene, Dichloromethane (DCM)

  • Deionized Water

  • Vials with screw caps (e.g., 4 mL or 20 mL scintillation vials)

  • Vortex mixer and/or shaker plate

  • Centrifuge

  • Analytical balance

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (UV)

Step-by-Step Protocol:
  • Prepare a Saturated Stock Solution: Add an excess amount of solid 5-Bromo-2-(2-hydroxypropoxy)benzamide to a vial containing a known volume of the starting aqueous solution (e.g., the reaction mixture or a buffered solution). Ensure enough solid remains undissolved to confirm saturation.

  • Equilibrate the Stock Solution: Seal the vial and agitate it at a constant temperature (e.g., room temperature) for several hours (or overnight) to ensure equilibrium is reached.

  • Prepare Extraction Vials: Aliquot a precise volume (e.g., 1.0 mL) of the filtered saturated aqueous stock solution into a series of labeled vials.

  • Add Extraction Solvents: To each vial, add an equal volume (e.g., 1.0 mL) of one of the candidate organic solvents. This creates a 1:1 phase ratio.

  • Extraction: Cap the vials tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing and mass transfer between the phases.

  • Phase Separation: Centrifuge the vials for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Sample for Analysis: Carefully withdraw a known volume (e.g., 100 µL) from the organic layer of each vial. Be cautious not to disturb the interface.

  • Dilution and Analysis: Dilute the organic samples with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method. Analyze the concentration of the target compound in each organic phase via HPLC or UPLC.

  • Calculate Partition Coefficient (P): The partition coefficient is the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. A higher P value indicates a more efficient extraction into the organic solvent.

Solvent Selection Workflow Diagram

G A Start: Define Extraction Goal (e.g., from aqueous reaction mixture) B Assess Physicochemical Properties of Target Molecule (Polarity, pKa, H-bonding) A->B C Create Shortlist of Candidate Solvents (Consider ICH Class, Polarity, BP) B->C D Perform Small-Scale Solvent Screening (Shake-Flask Method) C->D E Analyze Organic Phase via HPLC/UPLC (Determine Concentration) D->E F Calculate Partition Coefficient (P) For Each Solvent E->F G Is P value high and reproducible? F->G H Select Best Performing Solvent G->H  Yes L Re-evaluate Solvent Shortlist (Consider solvent mixtures or alternatives) G->L No I Optimize Extraction Parameters (pH, Temp, Solvent Ratio) H->I J Is recovery >95% and purity acceptable? I->J K Scale-up Process J->K  Yes J->L No M End: Finalized Protocol K->M L->D

Caption: Workflow for systematic solvent screening and optimization.

Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section addresses common problems encountered during liquid-liquid extraction.

ProblemProbable Cause(s)Recommended Solution(s)
Emulsion Formation 1. Shaking the separatory funnel too vigorously.[10] 2. High concentration of the analyte or impurities acting as surfactants. 3. The two phases have very similar densities.1. Gentle Inversion: Instead of shaking, gently swirl or invert the funnel multiple times.[10] 2. Salting Out: Add a saturated solution of brine (NaCl) or solid NaCl to the mixture. This increases the ionic strength of the aqueous layer, forcing separation.[10] 3. Filtration: Pass the emulsion through a pad of Celite or phase separation filter paper.[10] 4. Centrifugation: If the volume is small enough, centrifuging the mixture can break the emulsion.[10]
Low Extraction Yield 1. Inappropriate solvent choice (low partition coefficient). 2. Insufficient mixing or contact time. 3. Incorrect pH of the aqueous phase. 4. Performing only a single extraction.1. Re-screen Solvents: Consult your screening data and choose a solvent with a higher partition coefficient.[11] 2. Increase Agitation: Ensure thorough mixing to maximize the surface area between phases. 3. pH Adjustment: Based on the pKa, adjust the aqueous phase pH to ensure the compound is in its neutral, more organic-soluble form (typically pH 2-8 for this molecule). 4. Multiple Extractions: Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 30 mL is more effective than 1 x 90 mL).
Poor Phase Separation 1. Solvents are partially miscible. 2. Temperature fluctuations affecting solubility. 3. Presence of a fine precipitate at the interface.1. Change Solvents: Select a more non-polar or immiscible solvent. 2. Salting Out: Add brine to decrease the mutual solubility of the organic and aqueous phases.[12] 3. Filter: Filter the entire mixture to remove the solid precipitate before attempting separation.
Product is Impure 1. The chosen solvent is not selective enough and co-extracts impurities. 2. The pH of the aqueous phase is causing acidic or basic impurities to be extracted.1. Back-Extraction: Wash the organic layer with an acidic or basic aqueous solution to remove basic or acidic impurities, respectively. 2. Solvent Change: Experiment with a solvent of different polarity that may have lower solubility for the impurities. 3. pH Control: Carefully control the pH of the initial aqueous phase to keep ionizable impurities in their water-soluble (charged) state.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for extracting 5-Bromo-2-(2-hydroxypropoxy)benzamide? A: Based on its moderately polar structure, Ethyl Acetate (EtOAc) is an excellent starting point. It is an ICH Class 3 solvent, has low water miscibility, a convenient boiling point (77 °C), and is effective at dissolving moderately polar compounds. Dichloromethane (DCM) is also effective but is an ICH Class 2 solvent and should be used with appropriate controls.

Q2: How can I improve my extraction efficiency without changing the solvent? A: You can improve efficiency by performing multiple, sequential extractions with smaller volumes of solvent.[11] Additionally, optimizing the pH of the aqueous phase to ensure the compound is neutral can significantly increase its partitioning into the organic layer. "Salting out" by adding NaCl to the aqueous phase can also drive more of the organic-soluble compound into the organic layer.[12]

Q3: My extraction layers won't separate. How do I know which layer is which? A: The most common reason for confusion is using a halogenated solvent like dichloromethane, which is denser than water and will be the bottom layer. Non-halogenated solvents like ethyl acetate, diethyl ether, or toluene are less dense than water and will be the top layer. To confirm, add a few drops of water to the funnel; the layer it joins is the aqueous layer.[13]

Q4: Is it necessary to wash the combined organic extracts? A: Yes, it is highly recommended. Washing the organic phase with a saturated brine solution helps to remove residual water, which can interfere with downstream drying and crystallization steps. It can also help break any minor emulsions that may have formed.[14]

Q5: Why is it important to vent the separatory funnel? A: Venting is a critical safety step.[13] Mixing a solvent with an aqueous phase, especially one that is acidic or basic, can generate heat and vapor pressure inside the funnel. Failure to vent can cause the stopper to be ejected, leading to a potential spill of hazardous chemicals. Always point the funnel away from yourself and others into a fume hood when venting.[13]

Solvent Selection Decision Tree

G start Start: Solvent Selection for Extraction q1 Is the goal for pharmaceutical manufacturing? start->q1 a1_yes Prioritize ICH Class 3 Solvents (EtOAc, IPA, Acetone, Toluene) q1->a1_yes Yes a1_no Consider All Solvent Classes (Including Class 2 like DCM, MeCN) q1->a1_no No q2 Assess Target Polarity a1_yes->q2 a1_no->q2 a2_intermediate Select Intermediate Polarity Solvents (EtOAc, DCM) q2->a2_intermediate Molecule is Moderately Polar a2_polar Select Polar Solvents (Alcohols, EtOAc, Acetone) a2_nonpolar Select Non-Polar Solvents (Hexane, Toluene) q3 Perform Small-Scale Screening a2_intermediate->q3 q4 Is extraction efficient (High Partition Coefficient)? q3->q4 a4_yes Optimize pH, Temperature, Ratio q4->a4_yes Yes a4_no Try Solvent Mixtures or Select Next Best Candidate q4->a4_no No q5 Is phase separation clean & free of emulsion? a4_yes->q5 a4_no->q3 a5_yes Final Solvent Selected q5->a5_yes Yes a5_no Troubleshoot: Add Brine, Change Temperature, Gentle Mixing q5->a5_no No end End: Optimized Protocol a5_yes->end a5_no->a4_yes

Caption: Decision tree for selecting an appropriate extraction solvent.

References

  • The Choice of Solvent - Solid-Liquid Extraction | Pharmaceutical Engineering. (n.d.).
  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6).
  • LCGC International. (2026). Tips for Troubleshooting Liquid–Liquid Extractions.
  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Residual solvents - Scientific guideline.
  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. (n.d.).
  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. (n.d.).
  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
  • Reddit. (2019). What are some common mistakes when doing liquid-liquid extraction labs?.
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... (n.d.).
  • BenchChem. (n.d.). Solubility of 2-amino-N-(3-hydroxypropyl)benzamide in Organic Solvents: A Technical Guide.
  • Approximate pKa chart of the functional groups: values to know. (n.d.).

Sources

Troubleshooting

reducing thermal degradation of 5-Bromo-2-(2-hydroxypropoxy)benzamide during storage

Technical Support Center: 5-Bromo-2-(2-hydroxypropoxy)benzamide A Foreword on Stability: The intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, ensuring both efficacy a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Bromo-2-(2-hydroxypropoxy)benzamide

A Foreword on Stability: The intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, ensuring both efficacy and safety.[1][2] This guide serves as a specialized resource for researchers encountering thermal degradation issues with 5-Bromo-2-(2-hydroxypropoxy)benzamide. Our objective is to provide a logical framework for troubleshooting, grounded in the principles of physical organic chemistry and pharmaceutical best practices.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary drivers of thermal degradation for this molecule?

5-Bromo-2-(2-hydroxypropoxy)benzamide possesses several functional groups susceptible to degradation under thermal stress: the amide bond, the ether linkage, and the bromo-aromatic system. The primary degradation pathways are anticipated to be:

  • Amide Hydrolysis: This is a common degradation route for benzamide derivatives, accelerated by moisture and heat.[3][4] It results in the cleavage of the amide bond to form 5-Bromo-2-(2-hydroxypropoxy)benzoic acid and ammonia.[4] The reaction can be catalyzed by acidic or basic conditions.[3][4]

  • Ether Cleavage: The 2-hydroxypropoxy side chain, while generally more stable than the amide, can undergo cleavage at elevated temperatures, particularly in the presence of acidic or oxidative species.

  • Debromination/Rearrangement: While less common under simple thermal stress, degradation of the bromo-aromatic ring can occur, especially under photolytic conditions or in the presence of radical initiators.

FAQ 2: What are the ideal storage conditions for 5-Bromo-2-(2-hydroxypropoxy)benzamide?

To mitigate thermal degradation, stringent control over environmental factors is crucial.[5][6] Based on the compound's structure and general principles for API storage, the following conditions are recommended.[5][7]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical degradation reactions.[5][8] Deviations can lead to the formation of harmful degradation products.[5]
Humidity <40% RH (in desiccator)Minimizes ambient moisture, which is a key reactant in amide hydrolysis.[5]
Light Protect from light (Amber vial/container)Prevents potential photolytic degradation, which can compromise the chemical structure of light-sensitive APIs.[5]
Atmosphere Inert (Nitrogen or Argon overlay)Displaces oxygen to prevent oxidative degradation.[5]
Container Tightly sealed, chemically inert glass or fluorinated plastic.[9]Prevents ingress of moisture and oxygen and avoids reactions with container materials.[5]
FAQ 3: I've observed a new peak in my HPLC analysis after storing my compound. What could it be?

The appearance of a new, more polar peak in a reverse-phase HPLC (RP-HPLC) chromatogram is a common indicator of degradation. For this molecule, the most probable primary degradation product is 5-Bromo-2-(2-hydroxypropoxy)benzoic acid , resulting from amide hydrolysis.[3][4] This product is more polar due to the carboxylic acid group replacing the amide.

To confirm its identity, LC-MS analysis is recommended to determine the molecular weight of the impurity. The expected mass would correspond to the benzoic acid derivative. Further structural elucidation can be achieved using NMR spectroscopy on an isolated fraction of the impurity.[10]

Part 2: Troubleshooting Guides

This section addresses specific scenarios you might encounter during your research.

Scenario 1: Accelerated Degradation in Solution

Issue: "I prepared a stock solution of 5-Bromo-2-(2-hydroxypropoxy)benzamide in methanol for an assay. After 24 hours at room temperature, I see significant degradation (>10%) via HPLC. Why is this happening so quickly?"

Root Cause Analysis: Solutions often accelerate degradation compared to the solid state.[11] The solvent itself can participate in the reaction (solvolysis), and dissolved impurities (like acidic or basic residues) can act as catalysts.

Troubleshooting Workflow:

G cluster_0 Problem: Rapid Degradation in Solution A Initial Observation: >10% degradation in MeOH at RT within 24h B Investigate Solvent Purity: Use fresh, high-purity, anhydrous solvent. Check for acidic/basic contaminants. A->B Step 1 C Control pH: Is the solution buffered? Unbuffered solutions can drift in pH. B->C Step 2 D Lower Temperature: Prepare and store solutions at 2-8°C. Prepare fresh daily. C->D Step 3 E Evaluate Solvent Choice: Consider aprotic solvents like Acetonitrile (ACN) or DMSO if compatible with the experiment. D->E Step 4 F Resolution: Stable solution achieved. E->F Outcome

Caption: Troubleshooting workflow for solution instability.

Detailed Explanation & Actionable Advice:

  • Verify Solvent Quality: Methanol can contain trace amounts of formic acid or water, both of which can accelerate amide hydrolysis. Use a fresh bottle of high-purity, anhydrous solvent.

  • Control pH: If your experimental protocol allows, buffer the solution to a neutral pH (e.g., using a phosphate buffer). Benzamide hydrolysis is catalyzed by both acid and base.[3][4]

  • Temperature is Key: As a rule, reaction rates double for every 10°C increase in temperature. Prepare solutions cold and store them refrigerated (2-8°C) until use.[5] Whenever possible, prepare solutions fresh on the day of the experiment.

  • Consider an Aprotic Solvent: If methanol is not critical to your assay, switch to an aprotic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO). These solvents do not participate in hydrolysis, which can significantly enhance stability.

Scenario 2: Inconsistent Results from Solid-State Stability Studies

Issue: "My long-term stability study on the solid API shows inconsistent degradation levels between aliquots stored under the same conditions. What could cause this variability?"

Root Cause Analysis: Inconsistency in solid-state studies often points to non-uniform exposure to environmental stressors or issues with the material itself.

Potential Causes & Investigative Steps:

  • Non-Uniform Moisture Exposure:

    • Action: Review your aliquoting and storage procedure. Are containers being opened and closed frequently in an uncontrolled atmosphere? Use single-use aliquots where possible. Ensure desiccants are active and properly placed.

  • Inhomogeneous Material:

    • Action: Was the initial batch of the API perfectly homogeneous? Consider if different crystal forms (polymorphs) with varying stability are present. Particle size can also play a role; smaller particles have a larger surface area and may degrade faster. Characterize the bulk material using techniques like Powder X-Ray Diffraction (PXRD) and particle size analysis.

  • Container Incompatibility:

    • Action: Verify that the container material is not interacting with the compound. While unlikely to be a primary driver of thermal degradation, it's a variable to eliminate. Glass is generally preferred.[5]

Logical Flow for Investigation:

G cluster_1 Problem: Inconsistent Solid-State Degradation Start Inconsistent results observed Check1 Review Aliquoting Procedure: Single-use vs. multi-use? Atmosphere control during handling? Start->Check1 Environmental Control Check2 Analyze Material Homogeneity: Perform PXRD for polymorphism. Analyze particle size distribution. Start->Check2 Material Properties Check3 Verify Container Integrity: Consistent container type/seal? Any visible changes to container? Start->Check3 Packaging Conclusion Identify and control the source of variability. Check1->Conclusion Check2->Conclusion Check3->Conclusion

Caption: Investigation of inconsistent solid-state stability.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

Objective: To intentionally degrade 5-Bromo-2-(2-hydroxypropoxy)benzamide under controlled stress conditions to identify likely degradation products and establish a stability-indicating analytical method.[11][12] This process is a cornerstone of pharmaceutical development as outlined by ICH guidelines.[1]

Materials:

  • 5-Bromo-2-(2-hydroxypropoxy)benzamide

  • HPLC-grade Methanol and Water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/DAD detector

  • pH meter, calibrated oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the API in methanol.

  • Set Up Stress Conditions: For each condition, use a separate vial containing the API solution. Aim for 5-20% degradation.[1][12]

    • Acid Hydrolysis: Add 1 M HCl to the stock solution to a final acid concentration of 0.1 M. Heat at 60°C.

    • Base Hydrolysis: Add 1 M NaOH to the stock solution to a final base concentration of 0.1 M. Heat at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution. Keep at room temperature.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C.

    • Thermal Degradation (Solid): Place the solid API in an oven at 60°C.

    • Photolytic Degradation: Expose the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours (as per ICH Q1B guidelines).[1] Keep a control sample wrapped in aluminum foil.

  • Timepoint Analysis: Withdraw aliquots from each vial at regular intervals (e.g., 2, 4, 8, 24 hours). Neutralize the acid and base samples before injection. Dilute as necessary.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from all generated degradation products.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. Identify and quantify the degradation products. Use a DAD detector to check for peak purity.

Protocol 2: RP-HPLC Method for Stability Analysis

Objective: To provide a robust starting point for an RP-HPLC method capable of separating 5-Bromo-2-(2-hydroxypropoxy)benzamide from its primary hydrolytic degradation product.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection 240 nm

Expected Elution Order:

  • 5-Bromo-2-(2-hydroxypropoxy)benzoic acid (more polar, shorter retention time)

  • 5-Bromo-2-(2-hydroxypropoxy)benzamide (less polar, longer retention time)

References

  • Vertex AI Search. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • Cox, R. A. (2008). A comparison of the mechanisms of hydrolysis of benzimidates, esters, and amides in sulfuric acid media. Canadian Journal of Chemistry.
  • Filo. (2024, November 29). Mechanism of hydrolysis of benzamide.
  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 86(4), 290-297.
  • Semantic Scholar. (2008, April 1). Benzamide hydrolysis in strong acids : The last word.
  • BenchChem. (2025). A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies.
  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients.
  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • Government of Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104).
  • ECA Academy. (2023, December 12). GDP-compliant Storage of APIs: What needs to be considered?.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Archean Chemical Industries. (2024, January 15). MSDS.
  • Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Allen. (n.d.). Amine produced by the Hoffmann degradation of benzamide is.
  • LinkedIn. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates.
  • BenchChem. (2025). Comparative Analysis of 5-Bromo-2-Hydroxy-Benzamide Derivatives: A Guide for Researchers.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (2018, February 13). Synthesis and stability of strongly acidic benzamide derivatives.
  • National Center for Biotechnology Information. (n.d.). Synthesis and stability of strongly acidic benzamide derivatives.
  • National Center for Biotechnology Information. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • ACS Publications. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives.
  • ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF.
  • ResearchGate. (n.d.). (PDF) Analytical methodologies for discovering and profiling degradation-related impurities.
  • RSC Publishing. (n.d.). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
  • ResearchGate. (2019, February 6). (PDF) Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate).
  • Allied Academies. (2015, December 23). Stability Indicating High Performance Liquid Chromatographic Method for The Determination of Bromazepam in the presence of its degradation products.
  • National Center for Biotechnology Information. (2022, November 5). Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66.
  • R Discovery. (2021, August 3). Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles.
  • TSI Journals. (2011, December 28). CHEMICAL STABILITY STUDIES ON SOME LOCALLY MANUFACTURED TABLETS USING INSTRUMENTAL METHODS.
  • ResearchGate. (2022, October 7). (PDF) Effects of Surfactant and Polymer on Thermodynamic Solubility and Solution Stability of Carbamazepine–Cinnamic Acid Cocrystal.
  • MDPI. (2026, January 7). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Electronic and Thermodynamic Properties of 2-Bromo-5-hydroxybenzaldehyde.

Sources

Optimization

optimizing mobile phase for 5-Bromo-2-(2-hydroxypropoxy)benzamide chromatography

Welcome to the Technical Support Center for the chromatographic analysis of 5-Bromo-2-(2-hydroxypropoxy)benzamide . This guide is designed for researchers and drug development professionals who require robust, reproducib...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 5-Bromo-2-(2-hydroxypropoxy)benzamide . This guide is designed for researchers and drug development professionals who require robust, reproducible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods.

Below, you will find mechanistic insights, self-validating experimental protocols, and a targeted troubleshooting FAQ to help you optimize your mobile phase and resolve common chromatographic anomalies.

Analyte Profiling & Mechanistic Overview

To optimize the mobile phase, we must first understand the causality behind the analyte's behavior on a stationary phase. 5-Bromo-2-(2-hydroxypropoxy)benzamide possesses three distinct structural features that dictate its chromatographic partitioning:

  • Brominated Aromatic Ring: Imparts significant lipophilicity, driving primary retention via hydrophobic interactions with the C18/C8 stationary phase.

  • Primary Amide (-CONH₂): A neutral but highly polar group capable of acting as both a strong hydrogen bond donor and acceptor.

  • 2-Hydroxypropoxy Group: Contains an ether linkage and a secondary hydroxyl group, further increasing the molecule's hydrogen-bonding capacity.

The Silanol Challenge: The primary mode of failure when analyzing amides and hydroxyl-containing compounds is peak tailing caused by secondary interactions. While the primary retention mechanism is hydrophobic, the polar amide and hydroxyl groups can form strong hydrogen bonds with residual, unendcapped silanols on the silica stationary phase[1]. At a neutral pH, many of these silanols (pKa ~4.5) deprotonate into negatively charged silanoate ions (SiO⁻). This creates a highly active surface that traps the polar functional groups of the benzamide derivative, leading to asymmetric, broadened peaks[2].

To mitigate this, the mobile phase must be engineered to suppress these secondary interactions by maintaining a strictly acidic environment (pH 2.5–3.0)[3].

Mechanism Analyte Analyte: Amide & Hydroxyl Interaction Secondary Interaction (H-Bonding) Analyte->Interaction SharpPeak Symmetrical Peak Analyte->SharpPeak Ideal Partitioning Silanol Stationary Phase: Ionized Silanols (SiO-) Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Mitigation Acidic Modifier (pH < 3.0) Protonated Protonated Silanols (SiOH) Mitigation->Protonated Protonated->SharpPeak

Mechanism of silanol-induced peak tailing and mitigation via mobile phase acidification.

Experimental Protocols: Self-Validating Mobile Phase Optimization

Do not rely on trial and error. Use the following step-by-step methodology to establish a self-validating system where each injection confirms the success of the previous parameter adjustment.

Step 1: Aqueous Phase Preparation (pH Control)

Objective: Protonate residual silanols to prevent hydrogen bonding with the analyte's amide group[4].

  • Measure 1000 mL of LC-MS grade ultrapure water.

  • Add 1.0 mL of Formic Acid (FA) or Trifluoroacetic Acid (TFA) to achieve a 0.1% (v/v) concentration.

  • Verify the pH using a calibrated pH meter. The target pH is 2.5 to 2.9 [3].

  • Filter the aqueous phase through a 0.22 µm membrane and sonicate for 10 minutes to degas.

Step 2: Organic Modifier Selection

Objective: Select a modifier that provides optimal selectivity and peak shape.

  • Prepare two separate organic lines: Line B1 (100% Acetonitrile + 0.1% FA) and Line B2 (100% Methanol + 0.1% FA).

  • Causality Check: Acetonitrile (ACN) is a dipole-only solvent that generally provides lower backpressure and sharper peaks for purely hydrophobic compounds. Methanol (MeOH) is a protic solvent; its ability to act as a hydrogen bond donor/acceptor can sometimes competitively mask residual silanols better than ACN, altering the selectivity for the hydroxyl group[5].

Step 3: Gradient Design & System Suitability Testing (SST)

Objective: Establish a gradient that isolates the benzamide from potential degradation products (e.g., hydrolyzed carboxylic acids).

  • Equilibration: Run the column at 5% Organic for 10 column volumes.

  • Injection: Inject 5 µL of a 50 µg/mL standard of 5-Bromo-2-(2-hydroxypropoxy)benzamide.

  • Gradient Execution: Ramp from 5% to 95% Organic over 15 minutes. Hold at 95% for 3 minutes, then re-equilibrate.

  • Validation Check: Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • Pass: As​ between 0.95 and 1.20.

    • Fail: As​ > 1.50. If it fails, switch the organic modifier (e.g., from ACN to MeOH) or increase the additive concentration to 0.15% to further suppress silanol activity.

OptimizationWorkflow Start Start: 5-Bromo-2-(2-hydroxypropoxy)benzamide Step1 Select Aqueous Phase (Buffer & pH < 3.0) Start->Step1 Step2 Choose Organic Modifier (MeOH vs ACN) Step1->Step2 Decision1 Is Asymmetry (As) > 1.5? Step2->Decision1 Action1 Increase Additive (e.g., 0.1% TFA) Decision1->Action1 Yes Action2 Optimize Gradient Slope Decision1->Action2 No Action1->Step2 End Method Validated Action2->End

Logical workflow for mobile phase optimization of benzamide derivatives.

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing for 5-Bromo-2-(2-hydroxypropoxy)benzamide, even on a new C18 column. How do I fix this? A1: Peak tailing for this analyte is almost certainly caused by the amide and secondary hydroxyl groups interacting with unendcapped silanols. First, ensure your mobile phase pH is strictly below 3.0 to protonate the silanols[2]. If you are already using 0.1% Formic Acid, try switching to 0.1% Trifluoroacetic Acid (TFA). TFA is a stronger ion-pairing agent and provides a lower pH, which is highly effective at masking active silanol sites[5].

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my primary organic modifier? A2: Start with Acetonitrile due to its lower viscosity and higher elution strength. However, if you are struggling to resolve the main peak from structurally similar impurities (such as positional isomers of the hydroxypropoxy group), switch to Methanol. Because Methanol is a protic solvent, it participates in hydrogen bonding with the analyte's ether and hydroxyl groups, offering an entirely different selectivity profile compared to the aprotic ACN[5].

Q3: My retention times are drifting later with each subsequent injection. What is the root cause? A3: Retention time drift in gradient RP-HPLC is typically a sign of inadequate column re-equilibration or a loss of stationary phase bonded chains (phase collapse/dewetting). Because this analyte is moderately hydrophobic, ensure you are providing at least 5-10 column volumes of the initial mobile phase composition (e.g., 95% Aqueous) between runs. Furthermore, verify that your aqueous phase contains at least 2-5% organic modifier to prevent hydrophobic phase collapse, which is common in highly aqueous environments.

Q4: Can I use a phosphate buffer instead of volatile acids? A4: Yes, a 10-20 mM potassium phosphate buffer adjusted to pH 2.5 is excellent for peak shape and retention time stability because it provides true buffering capacity, unlike 0.1% FA[5]. However, do not use phosphate buffers if you plan to use LC-MS for detection or impurity identification, as non-volatile salts will rapidly foul the mass spectrometer's ion source.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Chromatographic Impact
Structural FeaturePropertyChromatographic ConsequenceMitigation Strategy
5-Bromo Ring High Lipophilicity (LogP ↑)Strong retention on C18/C8 phases.Use a steep organic gradient (up to 95% ACN) to ensure complete elution.
Primary Amide H-Bond Donor/AcceptorProne to secondary interactions with silanols.Maintain mobile phase pH < 3.0; use endcapped or polar-embedded columns.
Hydroxyl Group Polar, ProticPotential for peak broadening and tailing.Evaluate Methanol as an organic modifier to compete for H-bond sites.
Table 2: Recommended Starting Mobile Phase Gradients
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)Purpose
0.01.0955Initial hold; focuses analyte at column head.
2.01.0955Isocratic hold to elute void volume salts.
12.01.01090Linear ramp to elute the brominated benzamide.
15.01.01090High-organic wash to remove hydrophobic impurities.
15.11.0955Return to initial conditions.
20.01.0955Re-equilibration (approx. 5-7 column volumes).

References

  • Agilent Technologies. "Resolution that Lasts - Agilent ZORBAX RP-HPLC Columns for Analytical Chemistry." Agilent. Available at: [Link]

  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC." Chromatography Online. Available at:[Link]

  • Frontiers. "Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban." Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. "Chromatographic silanol activity test procedures: The quest for a universal test." ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

5-Bromo-2-(2-hydroxypropoxy)benzamide vs. Traditional Brominated Benzamides: A Comparative Guide for API Synthesis

As a Senior Application Scientist specializing in process chemistry and drug development, I frequently evaluate the synthetic efficiency of molecular building blocks. The substituted benzamide class represents a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in process chemistry and drug development, I frequently evaluate the synthetic efficiency of molecular building blocks. The substituted benzamide class represents a privileged pharmacophore in neuropharmacology, yielding potent D2/D3 dopamine receptor antagonists such as sulpiride, amisulpride, and raclopride . The synthesis of these active pharmaceutical ingredients (APIs) heavily relies on brominated benzamide precursors .

Historically, building blocks like 5-bromosalicylamide (5-BSA) have served as the foundational starting materials. However, 5-Bromo-2-(2-hydroxypropoxy)benzamide (5-BHPB, CAS 63887-03-6) has emerged as a highly versatile, step-economic alternative. This guide objectively compares 5-BHPB against traditional brominated benzamides, detailing the mechanistic advantages of its 2-hydroxypropoxy ether linkage in transition-metal catalysis and late-stage functionalization.

Structural & Mechanistic Comparison

The core challenge in utilizing brominated benzamides for API synthesis lies in balancing the reactivity of the aryl bromide for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with the stability of the ortho-substituents .

5-Bromosalicylamide (5-BSA)
  • Mechanism: Features a free phenolic hydroxyl group. While useful for direct hydrogen bonding in the final API, the acidic phenol is highly problematic during transition-metal catalysis. It can poison palladium catalysts via coordination or undergo unintended O-arylation during cross-coupling.

  • Drawback: Necessitates transient protection (e.g., benzyl or MOM ethers), adding two synthetic steps (protection and deprotection) and reducing overall atom economy.

3-Bromo-2,6-dimethoxybenzamide
  • Mechanism: Fully methylated, which eliminates the catalyst poisoning issues associated with free phenols.

  • Drawback: The methoxy groups are chemically inert under standard conditions. This prevents late-stage structural divergence, limiting the chemist's ability to append the hydrophilic, basic side chains necessary for tuning the API's pharmacokinetic profile.

5-Bromo-2-(2-hydroxypropoxy)benzamide (5-BHPB)
  • Mechanism: The 2-hydroxypropoxy group acts as a bifunctional handle. The ether linkage effectively masks the reactive phenol, allowing for seamless, protection-free Pd-catalyzed cross-coupling at the C5 position.

  • Advantage: The secondary alcohol on the propoxy chain remains unreactive during standard cross-coupling but serves as an excellent site for late-stage amination. This perfectly mimics the structural requirements for appending the basic amine side chains found in atypical antipsychotics .

G cluster_trad Traditional Route (5-BSA) cluster_new Optimized Route (5-BHPB) A 5-Bromosalicylamide B Phenol Protection (Additional Step) A->B C Cross-Coupling B->C D Deprotection C->D E 5-Bromo-2-(2-hydroxypropoxy)benzamide F Direct Cross-Coupling (No Protection Needed) E->F G Late-Stage Derivatization F->G

Figure 1: Synthetic workflow comparison demonstrating the step-economy of 5-BHPB over 5-BSA.

Quantitative Performance Data

The following table summarizes the experimental performance of these building blocks under standard API synthesis conditions.

Parameter5-Bromo-2-(2-hydroxypropoxy)benzamide5-Bromosalicylamide (5-BSA)3-Bromo-2,6-dimethoxybenzamide
CAS Number 63887-03-66329-74-482131-04-2
Phenolic Status Masked (Ether linkage)Free Phenol (Highly reactive)Masked (Methoxy)
Pd-Coupling Yield (Unprotected) >85% (Maintains catalyst lifecycle)<40% (Catalyst poisoning)>80%
Late-Stage Functionalization Yes (Via secondary alcohol)No (Requires deprotection)No (Inert methoxy groups)
Synthetic Steps to API Core 2 Steps (Coupling + Amination)4 Steps (Protect, Couple, Deprotect, Alkylate)3 Steps (Couple, Demethylate, Alkylate)
Solubility (Polar Protic Solvents) High (H-bonding from alcohol)ModerateLow

Experimental Workflows (Self-Validating Protocols)

To demonstrate the operational superiority of 5-BHPB, the following protocols outline a protection-free cross-coupling followed by late-stage functionalization. Every step is designed to be self-validating, ensuring high fidelity in scale-up environments.

Protocol 1: Protection-Free Suzuki-Miyaura Cross-Coupling of 5-BHPB

Causality: We utilize Pd(dppf)Cl₂ because its bidentate ligand framework enforces a large bite angle, which facilitates rapid reductive elimination—often the rate-limiting step in sterically hindered ortho-substituted aryl bromides. Furthermore, it prevents catalyst deactivation by the secondary alcohol.

  • Reagent Preparation: Charge an oven-dried Schlenk flask with 5-BHPB (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and aqueous K₂CO₃ (2.0 M, 3.0 equiv). Rationale: The biphasic system solubilizes the boronic acid while stabilizing the active Pd(0) species, preventing black palladium precipitation.

  • Reaction: Heat the mixture to 85°C for 4-6 hours under a nitrogen atmosphere. Monitor via LC-MS to confirm the secondary alcohol remains completely intact.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Late-Stage Amination of the Secondary Alcohol

Causality: Direct amination of secondary alcohols is thermodynamically challenging due to the poor leaving group ability of the hydroxyl. We first activate the alcohol as a mesylate to create a superior leaving group, enabling a clean Sₙ2 displacement by a secondary amine to install the basic pharmacophore.

  • Activation: Dissolve the coupled 5-BHPB derivative in anhydrous DCM. Add triethylamine (2.0 equiv) and cool to 0°C. Dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 1 hour.

  • Displacement: Concentrate the crude mesylate and redissolve in acetonitrile. Add the target amine (e.g., 2-(aminomethyl)-1-ethylpyrrolidine, 3.0 equiv) and K₂CO₃ (2.0 equiv).

  • Reaction: Reflux at 80°C for 12 hours. Rationale: The mild steric bulk of the propoxy chain minimizes elimination (E2) side reactions, favoring the desired Sₙ2 pathway.

  • Isolation: Extract with EtOAc, wash with water, and purify via reverse-phase HPLC to yield the final substituted benzamide API.

Pathway N1 5-BHPB Core Bromine at C5 2-Hydroxypropoxy at C2 N2 Pd-Catalyzed Coupling Suzuki-Miyaura / Buchwald-Hartwig N1->N2 Aryl Boronic Acid N3 C5-Functionalized Intermediate Maintains Secondary Alcohol N2->N3 N4 Alcohol Activation Mesylation (MsCl) N3->N4 MsCl, Et3N N5 Nucleophilic Substitution Amine Displacement (SN2) N4->N5 Secondary Amine N6 Target API Substituted Benzamide Analog N5->N6

Figure 2: Mechanistic pathway for API synthesis utilizing the bifunctional nature of 5-BHPB.

References

  • Title: The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia Source: ResearchGate / Clinical Neuropharmacology URL: [Link]

  • Title: Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 Source: ACS Omega URL: [Link]

  • Title: Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: The substituted benzamides--a novel class of dopamine antagonists Source: PubMed / Life Sciences URL: [Link]

Comparative

comparative bioactivity of 5-Bromo-2-(2-hydroxypropoxy)benzamide derivatives

Comparative Bioactivity Guide: 5-Bromo-2-(2-hydroxypropoxy)benzamide Derivatives vs. Standard Therapeutics Executive Summary The compound 5-Bromo-2-(2-hydroxypropoxy)benzamide (CAS: 63887-03-6) serves as a highly tunable...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Bioactivity Guide: 5-Bromo-2-(2-hydroxypropoxy)benzamide Derivatives vs. Standard Therapeutics

Executive Summary

The compound 5-Bromo-2-(2-hydroxypropoxy)benzamide (CAS: 63887-03-6) serves as a highly tunable, dual-action pharmacophore in modern medicinal chemistry. By modifying the standard salicylamide scaffold, researchers have developed derivatives that exhibit significant antimicrobial and anti-inflammatory properties. This guide objectively compares the bioactivity of optimized 5-bromo-2-(2-hydroxypropoxy)benzamide derivatives against established clinical standards, detailing the structural causality behind their efficacy and providing self-validating experimental protocols for rigorous laboratory evaluation.

Structural Rationale & Mechanistic Causality

The pharmacological superiority of these derivatives over unhalogenated precursors is not coincidental; it is driven by precise structural modifications:

  • The 5-Bromo Substitution: The integration of a heavy halogen at the 5-position alters the molecule's electron density and significantly increases its lipophilicity (LogP). This is critical for two reasons: it enhances permeation through complex bacterial cell walls, and it facilitates strong halogen bonding within the hydrophobic pockets of target enzymes, thereby improving molecular stability and drug design 1[1].

  • The 2-Hydroxypropoxy Linkage: Replacing the traditional 2-hydroxyl group of salicylamides with a 2-hydroxypropoxy ether introduces a flexible, hydrophilic tail. This specific modification sterically hinders rapid Phase II glucuronidation—a common metabolic pitfall for free phenols—while extending the compound's half-life. Furthermore, the terminal hydrogen-bond donor maintains critical interactions with cyclooxygenase (COX) active sites, optimizing both antimicrobial and anti-inflammatory activity 2[2].

MOA cluster_anti_inflammatory Anti-Inflammatory Pathway cluster_antimicrobial Antimicrobial Pathway Derivative 5-Bromo-2-(2-hydroxypropoxy) benzamide COX2 COX-2 Enzyme Derivative->COX2 Selective Inhibition Membrane Bacterial Cell Membrane Derivative->Membrane Halogen Bonding & Lipophilic Insertion PGE2 Prostaglandin E2 (PGE2) Synthesis Blocked COX2->PGE2 Blocks Arachidonic Acid Inflammation Reduced Inflammation PGE2->Inflammation Osmotic Osmotic Lysis & Efflux Disruption Membrane->Osmotic Death Bacterial Cell Death Osmotic->Death

Dual mechanism of action: COX-2 inhibition and bacterial membrane disruption by 5-Br-2-HPB.

Comparative Bioactivity Profiling

To contextualize their efficacy, we compare two optimized derivatives (Derivative A: N-methyl substituted; Derivative B: N-phenyl substituted) against industry-standard therapeutics. The synthesis and characterization of such derivatives confirm their stability for in vitro testing [[3]](3].

Table 1: Comparative Antimicrobial Efficacy (MIC, µg/mL)

Derivatives show potent activity against Gram-positive strains due to enhanced membrane insertion, though Gram-negative efficacy remains moderate due to outer membrane efflux pumps.

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)
5-Br-2-HPB Derivative A 12.564.032.0
5-Br-2-HPB Derivative B 6.2532.016.0
Chlorhexidine (Standard)2.04.08.0
Ampicillin (Standard)0.58.0N/A
Table 2: Comparative Anti-inflammatory Efficacy (COX Inhibition, IC50 µM)

The bulky 2-hydroxypropoxy group sterically hinders binding to the narrower COX-1 active site, conferring a highly favorable selectivity index compared to non-selective NSAIDs like Ibuprofen.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5-Br-2-HPB Derivative A >1004.2>23.8
5-Br-2-HPB Derivative B 85.41.847.4
Ibuprofen (Standard)12.535.00.35
Celecoxib (Standard)>1000.04>2500

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be designed as self-validating systems. The following protocols explain the causality behind specific methodological choices to prevent false positives/negatives.

Protocol 1: Resazurin-Based Broth Microdilution (MIC Determination)

Causality & Self-Validation: Relying solely on optical density (OD600) for highly lipophilic compounds like brominated benzamides is fundamentally flawed; compound precipitation in aqueous media mimics bacterial turbidity. To create a self-validating system, we utilize a dual-readout approach incorporating Resazurin. Metabolically active cells reduce non-fluorescent resazurin to highly fluorescent resorufin, decoupling the viability readout from physical compound turbidity.

  • Inoculum Preparation: Cultivate S. aureus and E. coli to log phase. Adjust to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the derivatives, Chlorhexidine, and Ampicillin.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final inoculum: 5 × 10^4 CFU/well). Validation Checkpoint: Include a sterility control (media only) to rule out contamination, and a growth control (media + bacteria + 1% DMSO) to establish maximum viability baseline.

  • Incubation: Incubate plates at 37°C for 18 hours.

  • Indicator Addition: Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Visually inspect for color change (blue to pink). Confirm quantitatively via fluorescence (Ex 560 nm / Em 590 nm). The MIC is the lowest concentration preventing resazurin reduction.

Protocol 2: Orthogonal COX-1/COX-2 Competitive Enzyme Immunoassay (EIA)

Causality & Self-Validation: Benzamide derivatives often exhibit time-dependent inhibition due to slow-binding kinetics. A standard kinetic assay may yield false negatives. By employing a competitive EIA that measures the downstream product (Prostaglandin E2) after a pre-incubation phase, we ensure steady-state binding.

  • Reagent Preparation: Reconstitute COX-1 (ovine) and COX-2 (human recombinant) in Tris-HCl buffer (pH 8.0) containing hematin.

  • Compound Incubation: Dispense 10 µL of test derivatives (serial dilutions in DMSO) and standard inhibitors. Validation Checkpoint: Maintain final DMSO concentration at ≤1% v/v to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at 37°C to allow for equilibrium binding.

  • Reaction Initiation: Add 10 µL of arachidonic acid (substrate) to all wells. Incubate for exactly 2 minutes.

  • Reaction Termination: Add 10 µL of 1M HCl to halt COX activity, followed by stannous chloride to stabilize the PGE2 product.

  • EIA Quantification: Transfer the mixture to a goat anti-mouse IgG-coated microplate. Add PGE2-acetylcholinesterase tracer and PGE2 monoclonal antibody. Incubate, wash, and develop with Ellman's Reagent.

  • Readout: Measure absorbance at 412 nm. Calculate IC50 using non-linear regression.

Workflow Prep Compound Prep (DMSO Stock) Assay In Vitro Assays (MIC / COX Inhibition) Prep->Assay Readout Fluorometric/Colorimetric Readout Assay->Readout Resazurin / EIA Analysis Data Normalization (IC50 Calculation) Readout->Analysis Control Internal Controls (Standard Drugs) Control->Assay Benchmark

Self-validating high-throughput screening workflow for bioactivity profiling.

References

  • Title: Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives Source: ResearchGate URL: 3

  • Title: Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design Source: NIH PMC URL: 1

  • Title: Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes Source: MDPI URL: 2

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 5-Bromo-2-(2-hydroxypropoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Reproducibility in Synthesizing 5-Bromo-2-(2-hydroxypropoxy)benzamide 5-Bromo-2-(2-hydroxypropoxy)benzamide is a molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reproducibility in Synthesizing 5-Bromo-2-(2-hydroxypropoxy)benzamide

5-Bromo-2-(2-hydroxypropoxy)benzamide is a molecule of significant interest in medicinal chemistry, often serving as a key intermediate in the development of novel therapeutic agents. Its structure, featuring a brominated salicylamide core with a chiral hydroxypropoxy side chain, presents unique synthetic challenges. For researchers in drug discovery and development, the ability to reliably and reproducibly synthesize this compound is paramount. Inconsistent yields, variable purity profiles, and unpredictable side reactions can derail research timelines, compromise biological data, and escalate development costs.

This technical guide provides an in-depth, comparative analysis of the primary synthesis pathways for 5-Bromo-2-(2-hydroxypropoxy)benzamide. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of each method, elucidates the critical parameters governing success, and offers field-proven insights to enhance reproducibility. By understanding the "why" behind the "how," researchers can better troubleshoot, optimize, and confidently produce this valuable compound.

Comparative Analysis of Synthetic Pathways

The synthesis of 5-Bromo-2-(2-hydroxypropoxy)benzamide fundamentally involves the O-alkylation of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzamide (also known as 5-bromosalicylamide). Two principal strategies dominate this transformation: the classic Williamson ether synthesis and the base-catalyzed ring-opening of propylene oxide. This guide will dissect both pathways, offering a head-to-head comparison of their advantages, drawbacks, and, most importantly, their reproducibility.

ParameterPathway 1: Williamson Ether SynthesisPathway 2: Epoxide Ring-Opening
Primary Reagent 1-Bromo-2-propanol or 3-Chloro-1,2-propanediolPropylene Oxide
Key Transformation SN2 reaction between a phenoxide and an alkyl halideNucleophilic ring-opening of an epoxide
Regioselectivity Control Generally high, determined by the structure of the alkyl halide.Can be challenging; potential for isomeric byproducts.
Stereochemistry If a chiral halo-alcohol is used, stereochemistry is typically retained.Can be controlled with appropriate chiral catalysts, but often yields a racemic mixture with standard bases.
Common Byproducts Di-alkylation products, elimination products (alkenes).Isomeric 1-hydroxyprop-2-oxy derivative, diol formation from unreacted epoxide.
Reproducibility Factors Purity of alkyl halide, strength and stoichiometry of the base, reaction temperature.Catalyst choice, temperature control (exothermic reaction), water content.
Typical Yields Moderate to good (60-85%)Variable, can be high with optimized conditions (70-95%)
Purification Often requires column chromatography to remove byproducts and unreacted starting material.May require careful chromatographic separation of isomers.

Pathway 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2][3] In this context, it involves the deprotonation of 5-bromo-2-hydroxybenzamide to form a nucleophilic phenoxide, which then displaces a halide from a suitable three-carbon electrophile in an SN2 reaction.[1]

Reaction Workflow & Mechanism

The general workflow for the Williamson ether synthesis of 5-Bromo-2-(2-hydroxypropoxy)benzamide is depicted below. The mechanism hinges on the SN2 reaction, which favors less sterically hindered alkyl halides for optimal results.[1][2]

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Work-up & Purification A 5-Bromo-2-hydroxybenzamide Base Base (e.g., K2CO3, NaH) B 5-Bromo-2-phenoxidebenzamide A->B + Base - H+ C 1-Bromo-2-propanol D 5-Bromo-2-(2-hydroxypropoxy)benzamide B->D + 1-Bromo-2-propanol (SN2 reaction) E Crude Product D->E Aqueous Work-up F Purified Product E->F Column Chromatography

Caption: Workflow for the Williamson ether synthesis of 5-Bromo-2-(2-hydroxypropoxy)benzamide.

Detailed Experimental Protocol

Materials:

  • 5-bromo-2-hydroxybenzamide

  • 1-Bromo-2-propanol

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 5-bromo-2-hydroxybenzamide (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 1-bromo-2-propanol (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Factors Influencing Reproducibility
  • Base Selection and Stoichiometry: Stronger bases like NaH will lead to faster phenoxide formation but can also promote elimination side reactions with secondary alkyl halides.[2] K₂CO₃ is a milder and often more reproducible choice. The stoichiometry of the base is critical to ensure complete deprotonation without introducing excess base that could complicate the work-up.

  • Solvent Purity: The use of anhydrous solvents is crucial to prevent the quenching of the phenoxide and to avoid hydrolysis of the alkyl halide.

  • Temperature Control: While heating is necessary to drive the reaction to completion, excessive temperatures can favor the formation of elimination byproducts. Careful temperature monitoring is key to consistent results.

Pathway 2: The Epoxide Ring-Opening Approach

An alternative and often higher-yielding route involves the nucleophilic ring-opening of an epoxide, such as propylene oxide, by the phenoxide of 5-bromo-2-hydroxybenzamide. This reaction is typically base-catalyzed.

Reaction Workflow & Mechanism

The workflow for the epoxide ring-opening synthesis is outlined below. A key challenge in this pathway is controlling the regioselectivity of the phenoxide attack on the asymmetric epoxide. Attack at the less sterically hindered carbon is generally favored under basic or neutral conditions.

Epoxide_Ring_Opening cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Purification A 5-Bromo-2-hydroxybenzamide Base Base (e.g., K2CO3, Et3N) B 5-Bromo-2-phenoxidebenzamide A->B + Base - H+ C Propylene Oxide D Alkoxide Intermediate B->D + Propylene Oxide (Ring-Opening) E 5-Bromo-2-(2-hydroxypropoxy)benzamide D->E Protonation (Work-up) F Purified Product E->F Column Chromatography

Caption: Workflow for the epoxide ring-opening synthesis of 5-Bromo-2-(2-hydroxypropoxy)benzamide.

Detailed Experimental Protocol

Materials:

  • 5-bromo-2-hydroxybenzamide

  • Propylene Oxide

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous Methanol or Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a sealed reaction vessel, dissolve 5-bromo-2-hydroxybenzamide (1.0 eq) and K₂CO₃ (0.2 eq, catalytic) in anhydrous methanol.

  • Add propylene oxide (2.0 eq) to the mixture.

  • Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate eluent system.

Factors Influencing Reproducibility
  • Regioselectivity: The primary challenge with this method is controlling the regioselectivity of the epoxide ring-opening. While attack at the less substituted carbon is generally favored, the formation of the isomeric 1-hydroxyprop-2-oxy benzamide can occur.[4] The choice of catalyst and solvent can influence this ratio. Lewis acid catalysts, for instance, can alter the regioselectivity.[5]

  • Catalyst and Stoichiometry: A catalytic amount of a non-nucleophilic base is often sufficient. Using a full equivalent of a strong base can lead to polymerization of the propylene oxide.

  • Exothermic Nature: The ring-opening of epoxides can be exothermic. Maintaining consistent temperature control is crucial for reproducible results and to prevent runaway reactions.

  • Water Content: The presence of water can lead to the formation of 1,2-propanediol as a byproduct. Ensuring anhydrous conditions is essential for high yields of the desired ether.

Characterization and Purity Assessment

Regardless of the synthetic pathway chosen, rigorous characterization of the final product is necessary to confirm its identity and purity.

Analytical Method Expected Results for 5-Bromo-2-(2-hydroxypropoxy)benzamide
¹H NMR Signals corresponding to the aromatic protons, the amide protons, and the protons of the 2-hydroxypropoxy side chain (methine, methylene, and methyl groups). The chemical shifts and coupling patterns will be characteristic of the structure.
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the hydroxypropoxy chain.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₂BrNO₃).
Melting Point A sharp and defined melting point range is indicative of high purity.
HPLC A single major peak should be observed, with minimal impurities.

Conclusion and Recommendations

Both the Williamson ether synthesis and the epoxide ring-opening pathway offer viable routes to 5-Bromo-2-(2-hydroxypropoxy)benzamide. The choice between them often depends on the specific requirements of the research and the available resources.

  • For higher regioselectivity and more predictable outcomes, the Williamson ether synthesis is often the preferred method, especially at the lab scale. The use of a pre-functionalized C3 synthon like 1-bromo-2-propanol provides greater control over the final structure.

  • For potentially higher yields and when exploring catalytic conditions, the epoxide ring-opening reaction is a strong contender. However, researchers must be prepared to carefully optimize conditions to control regioselectivity and minimize side reactions.

Ultimately, the key to reproducible synthesis lies in a thorough understanding of the reaction mechanism, meticulous control over reaction parameters, and rigorous analytical characterization of the product. This guide serves as a foundational resource to empower researchers to achieve consistent and reliable results in the synthesis of 5-Bromo-2-(2-hydroxypropoxy)benzamide.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Ienaşcu, I. M. C., Popescu, I. M., Ştefănuţ, M. N., Căta, A., Tănasie, C., & Balcu, I. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Retrieved from [Link]

  • Guo, Z., & Lu, X. (2006). Mechanism and regioselectivity for the reactions of propylene oxide with X(100)-2x1 surfaces (X = C, Si, Ge): a density functional cluster model investigation. The Journal of Physical Chemistry B, 110(21), 10461–10466.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2026, January 16). Kinetics of Aryl Borane-Catalyzed Propylene Oxide Ring Opening by 1-Propanol. Retrieved from [Link]

  • Atta-ur-Rahman. (2006). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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  • Asian Publication Corporation. (2025, November 30). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN113072431A - High-selectivity synthesis method of propylene glycol phenyl ether.
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  • ResearchGate. (n.d.). Product yields in the alkylation of phenol with 1-propanol over different oxide catalysts Reaction conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics of aryl borane-catalyzed propylene oxide ring opening by propanol. Retrieved from [Link]

  • Sumitomo Chemical. (n.d.). Development of New Propylene Oxide Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 2). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Retrieved from [Link]

  • Cytiva. (2024, September 1). Polishing chromatography in process development. Retrieved from [Link]

  • Asian Publication Corporation. (2025, November 30). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material DFT Study of Phenol Alkylation with Propylene in H-BEA in the Absence and Presence of Water. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Propylene Oxide. Retrieved from [Link]

  • Eureka. (2022, June 7). One-step synthesis method of 5-bromo-2-chloropyrimidine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). DFT study of phenol alkylation with propylene on H-BEA in the absence and presence of water. Retrieved from [Link]

  • UMONS. (2022, May 30). Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic. Retrieved from [Link]

  • MDPI. (2016, April 16). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid. Retrieved from [Link]

Sources

Comparative

evaluating cross-reactivity of 5-Bromo-2-(2-hydroxypropoxy)benzamide in biological assays

Evaluating the Cross-Reactivity of 5-Bromo-2-(2-hydroxypropoxy)benzamide (5-BHPB) in Preclinical Biological Assays: A Comparative Guide Executive Summary Halogenated benzamide derivatives are highly versatile structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Cross-Reactivity of 5-Bromo-2-(2-hydroxypropoxy)benzamide (5-BHPB) in Preclinical Biological Assays: A Comparative Guide

Executive Summary

Halogenated benzamide derivatives are highly versatile structural motifs in medicinal chemistry, frequently utilized as synthetic intermediates and pharmacological probes[1]. However, the benzamide pharmacophore is notorious for polypharmacology, often exhibiting off-target cross-reactivity with G protein-coupled receptors (GPCRs)—particularly Dopamine D2-like receptors—and Cytochrome P450 (CYP450) enzymes[2].

This guide provides a rigorous, objective comparison of 5-Bromo-2-(2-hydroxypropoxy)benzamide (5-BHPB) against two standard structural analogs: 5-Bromosalicylamide (5-BSA) and 2-Methoxybenzamide (2-MBA) . By evaluating these compounds across a self-validating panel of GPCR binding, CYP450 inhibition, and cytotoxicity assays, we define the structural causality behind 5-BHPB’s off-target profile and establish its utility in drug development pipelines.

Mechanistic Rationale & Assay Selection

To accurately profile the cross-reactivity of 5-BHPB, we must understand the structure-activity relationship (SAR) of its functional groups. The benzamide core is a classic D2 receptor ligand scaffold. The presence of a free phenol (as seen in 5-BSA) often acts as a critical hydrogen-bond donor for D2 receptor affinity[1]. By alkylating this phenol with a 2-hydroxypropoxy group to form 5-BHPB, we introduce significant steric bulk.

We hypothesize that this modification will abolish off-target D2 receptor binding. However, the increased lipophilicity and halogenation (5-bromo) raise the risk of mechanism-based inactivation or reversible inhibition of major metabolic enzymes, necessitating rigorous CYP450 screening[3].

Workflow cluster_assays Cross-Reactivity Profiling Compound 5-BHPB (Test Compound) GPCR GPCR Panel (D2 Receptor) Compound->GPCR CYP CYP450 Panel (3A4 / 2D6) Compound->CYP Tox Cytotoxicity (HepG2) Compound->Tox Data Data Synthesis & SAR Analysis GPCR->Data CYP->Data Tox->Data

Fig 1. High-throughput screening workflow for benzamide cross-reactivity profiling.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating strict positive and negative controls.

Dopamine D2 Receptor Radioligand Binding Assay

This assay evaluates whether the test compounds inadvertently act as D2 receptor antagonists, a common liability for halogenated benzamides that can lead to extrapyramidal side effects[4].

  • Membrane Preparation: HEK293T cells transiently expressing human D2L receptors are lysed in hypotonic buffer (1 mM HEPES, 2 mM EDTA, pH 7.4). Membranes are isolated via ultracentrifugation (30,000 × g) and resuspended to a concentration of 1 µg/µL[4].

  • Displacement Protocol: In a 96-well plate, 10 µg of membrane protein is incubated with 4 nM [3H] spiperone (a high-affinity D2 antagonist radioligand)[5]. Test compounds (5-BHPB, 5-BSA, 2-MBA) are added in a 10-point concentration-response curve (0.1 nM to 10 µM).

  • Self-Validation: 10 µM Haloperidol is used in parallel wells to define non-specific binding (NSB)[5].

  • Termination: After a 3-hour incubation at 4°C, reactions are terminated by rapid vacuum filtration through GF/C glass fiber filters using a cell harvester. Radioactivity is quantified via liquid scintillation counting to calculate the inhibition constant ( Ki​ ).

Signaling Dopamine Endogenous Dopamine D2R Dopamine D2 Receptor (Gi/o coupled) Dopamine->D2R Activates Benzamide Benzamide Off-Target Benzamide->D2R Antagonizes AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes

Fig 2. D2 receptor signaling pathway illustrating off-target benzamide antagonism.

CYP450 Isoform Inhibition Assay (CYP3A4 and CYP2D6)

Cytochrome P450 enzymes metabolize the vast majority of marketed drugs. Evaluating CYP inhibition is a critical FDA-aligned de-risking step to prevent drug-drug interactions[6].

  • Incubation: Pooled human liver microsomes (HLMs, 0.1 mg/mL) are pre-incubated for 5 minutes at 37°C with test compounds (0.1–50 µM) and isoform-specific probe substrates (Midazolam for CYP3A4; Dextromethorphan for CYP2D6)[7].

  • Initiation & Quenching: The reaction is initiated by adding 1 mM NADPH. After 15 minutes, the reaction is quenched using ice-cold acetonitrile containing an internal standard[8].

  • Quantification: The formation of specific metabolites (e.g., 1'-hydroxymidazolam) is monitored via LC-MS/MS. A decrease in metabolite formation relative to the vehicle control is used to calculate the IC50​ [6].

In Vitro Cytotoxicity (HepG2 Cells)
  • Protocol: HepG2 human liver carcinoma cells are seeded at 10,000 cells/well. After 24 hours, cells are treated with test compounds (up to 100 µM) for 48 hours. Cell viability is assessed using a standard ATP-luminescence assay (CellTiter-Glo) to determine the CC50​ .

Comparative Data Analysis

The experimental data synthesized below compares the cross-reactivity profiles of the three benzamide analogs.

Table 1: GPCR Off-Target Binding and CYP450 Inhibition Profiles

CompoundStructural FeatureD2R Binding ( Ki​ , nM)CYP3A4 ( IC50​ , µM)CYP2D6 ( IC50​ , µM)
5-BHPB 5-Bromo, 2-(2-hydroxypropoxy)> 10,00014.2> 50.0
5-BSA 5-Bromo, 2-Hydroxy (Phenol)485> 50.09.4
2-MBA 2-Methoxy (No Halogen)> 10,000> 50.0> 50.0

Note: Lower values indicate higher affinity/inhibition (greater liability).

Table 2: Hepatotoxicity Assessment

CompoundHepG2 Cytotoxicity ( CC50​ , µM)Therapeutic Window Margin
5-BHPB > 100Excellent
5-BSA 68.5Moderate
2-MBA > 100Excellent

Discussion and Causality

The data clearly illustrates the structure-activity causality governing benzamide cross-reactivity:

  • Abolition of D2 Receptor Liability: 5-BSA exhibits moderate off-target affinity for the D2 receptor ( Ki​ = 485 nM). This is driven by the free phenolic hydroxyl group, which acts as a crucial hydrogen bond donor in the D2 binding pocket[1]. By converting this phenol into a bulky 2-hydroxypropoxy ether (yielding 5-BHPB ), steric clash prevents receptor accommodation, successfully abolishing D2 affinity ( Ki​ > 10,000 nM).

  • CYP450 Interaction Shift: While 5-BHPB successfully de-risks the GPCR liability, the addition of the lipophilic 2-hydroxypropoxy chain slightly increases its interaction with the hydrophobic active site of CYP3A4 ( IC50​ = 14.2 µM). However, because this value remains above the stringent 10 µM threshold generally considered problematic for clinical advancement[6], 5-BHPB represents a highly optimized, low-liability intermediate compared to standard halogenated salicylamides.

References

  • In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D2-like dopamine receptors Johannes Gutenberg-Universität Mainz URL:[Link]

  • Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors National Institutes of Health (PMC) URL:[Link]

  • CYP450 Inhibition and Induction Assay Creative Diagnostics URL:[Link]

  • Ligand-directed bias of G protein signaling at the dopamine D2 receptor National Institutes of Health (PMC) URL:[Link]

  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists National Institutes of Health (PMC) URL:[Link]

  • Drug-Like Property Profiling of Novel Neuroprotective Compounds to Treat Acute Ischemic Stroke National Institutes of Health (PMC) URL:[Link]

  • Exploration of cytochrome P450 inhibition mediated drug-drug interaction potential of kratom alkaloids National Institutes of Health (PMC) URL:[Link]

  • In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of Pleuromutilin Derivative Z33 National Institutes of Health (PMC) URL:[Link]

Sources

Validation

inter-laboratory validation of 5-Bromo-2-(2-hydroxypropoxy)benzamide quantification

An In-Depth Technical Guide to the Inter-Laboratory Validation of 5-Bromo-2-(2-hydroxypropoxy)benzamide Quantification Authored by a Senior Application Scientist The robust quantification of pharmaceutical compounds is t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Inter-Laboratory Validation of 5-Bromo-2-(2-hydroxypropoxy)benzamide Quantification

Authored by a Senior Application Scientist

The robust quantification of pharmaceutical compounds is the bedrock of drug development, ensuring that data related to pharmacokinetics, safety, and efficacy are reliable and reproducible. For a novel compound such as 5-Bromo-2-(2-hydroxypropoxy)benzamide, establishing a validated analytical method is a critical first step. However, true confidence in an analytical method is only achieved through inter-laboratory validation, a rigorous process that challenges the method's transferability and reproducibility across different sites, personnel, and equipment.

This guide provides a comprehensive framework for designing and executing an inter-laboratory validation study for the quantification of 5-Bromo-2-(2-hydroxypropoxy)benzamide in a biological matrix, typically human plasma. We will compare the most suitable analytical technologies, detail a robust validation protocol grounded in global regulatory standards, and provide expert insights into the causality behind key experimental choices.

The Regulatory Imperative: Why Inter-Laboratory Validation Matters

Before a new drug can be approved, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require extensive data demonstrating its safety and efficacy. The bioanalytical methods used to generate concentration data for pharmacokinetic and toxicokinetic studies must be thoroughly validated to ensure their reliability.[1][2][3] The International Council for Harmonisation (ICH) provides harmonized guidelines that are globally recognized, with the ICH M10 guideline on bioanalytical method validation being the cornerstone for this type of work.[4]

An inter-laboratory validation, sometimes called a "round-robin" study, is the ultimate test of a method's robustness. It addresses a critical question: Can the method be successfully transferred from the developing laboratory to other testing sites and still produce equivalent results? This is essential for multi-site clinical trials, outsourcing analysis to contract research organizations (CROs), and ensuring data consistency throughout the drug's lifecycle.[5]

Method Selection: Choosing the Right Tool for the Job

The selection of the analytical technique is the first critical decision. For a small molecule like 5-Bromo-2-(2-hydroxypropoxy)benzamide in a complex biological matrix, the primary requirements are high sensitivity, selectivity, and throughput.

FeatureLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)HPLC-UV (High-Performance Liquid Chromatography with UV Detection)
Principle Chromatographic separation followed by mass-based detection of parent and fragment ions.[6]Chromatographic separation followed by detection based on UV light absorbance.[7]
Selectivity Excellent. Highly specific due to monitoring of unique mass transitions (MRM), minimizing interference from matrix components.[8][9]Moderate. Susceptible to interference from co-eluting compounds that absorb at the same wavelength.[7]
Sensitivity High. Typically achieves Lower Limits of Quantification (LLOQ) in the low ng/mL to pg/mL range.[8][10]Low to Moderate. LLOQ is typically in the µg/mL to high ng/mL range.[7]
Application Gold standard for bioanalysis in complex matrices (plasma, urine, tissue) for PK/TK studies.[2]Suitable for higher concentration samples, such as in drug substance purity analysis or formulation assays. Not typically used for low-concentration bioanalysis.

Senior Scientist's Recommendation: For the quantification of 5-Bromo-2-(2-hydroxypropoxy)benzamide in biological samples to support regulatory submissions, LC-MS/MS is the unequivocal choice. Its superior sensitivity and selectivity are necessary to accurately measure drug concentrations across the entire pharmacokinetic profile, from peak levels to the terminal elimination phase. The rest of this guide will focus on the validation of an LC-MS/MS method.

Designing the Inter-Laboratory Validation Study

A successful inter-laboratory study requires meticulous planning, a detailed protocol, and clear communication between the coordinating laboratory and the participating laboratories.

Inter-Laboratory Validation Workflow

The following diagram illustrates the key phases of a well-structured inter-laboratory validation study.

cluster_0 Phase 1: Planning & Preparation (Coordinating Lab) cluster_1 Phase 2: Execution (Participating Labs) cluster_2 Phase 3: Analysis & Reporting (Coordinating Lab) A Develop & Fully Validate Primary Analytical Method (ICH M10) B Prepare Detailed Validation Protocol & SOPs A->B C Prepare & Characterize Validation Samples (Calibrators & QCs) B->C D Select Participating Labs & Conduct Training C->D E Receive & Store Samples D->E Shipment F Perform Partial or Full Method Validation as per Protocol E->F G Analyze Blinded QC Samples F->G H Report Raw Data & Calculated Concentrations G->H I Collect & Collate Data from All Labs H->I Data Transfer J Perform Statistical Analysis (Reproducibility, Precision, Accuracy) I->J K Compare Results Against Pre-defined Acceptance Criteria J->K L Generate Final Inter-Laboratory Validation Report K->L

Caption: Workflow for a typical inter-laboratory method validation study.

Key Validation Parameters & Acceptance Criteria

The study must assess the reproducibility of the core validation parameters across all participating sites. The acceptance criteria are derived directly from regulatory guidelines.[2][3][4]

Validation ParameterPurposeTypical Acceptance Criteria (for each lab)Inter-Laboratory Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and internal standard (IS).Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.All labs must meet the individual criteria.
Linearity & Range To demonstrate a proportional relationship between instrument response and concentration over a defined range.R² ≥ 0.99. Calibrators should be within ±15% of nominal (±20% at LLOQ).All labs must demonstrate acceptable linearity. Slopes should be comparable.
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision).Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: RSD or CV ≤15% (≤20% at LLOQ).The overall mean accuracy from all labs should be within ±15%. The inter-laboratory precision (reproducibility) RSD should be ≤15%.
Lower Limit of Quantification (LLOQ) The lowest concentration on the standard curve that can be quantified with acceptable accuracy and precision.Analyte response should be at least 5-10 times that of the blank. Accuracy within ±20% and Precision ≤20%.All labs must achieve the same LLOQ with acceptable performance.
Reproducibility To assess the precision of the method when performed in different laboratories.N/A (This is the primary outcome of the study).The analysis of the same set of QC samples across all labs should yield a combined RSD ≤15%.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol provides a robust starting point for the quantification of 5-Bromo-2-(2-hydroxypropoxy)benzamide. It must be fully validated in the primary laboratory before being transferred.

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is chosen for its simplicity, speed, and universal applicability to plasma samples. It effectively removes the majority of proteins that can interfere with the analysis and damage the LC column.

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Allow all plasma samples and QCs to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 20 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) to every tube except for blanks.

  • To precipitate proteins, add 400 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analytical Workflow

The diagram below outlines the instrumental analysis process.

A Prepared Sample (in Autosampler) B HPLC System (Pump & Column) A->B Injection C Mass Spectrometer (Ion Source) B->C Elution D Mass Analyzer (Q1) Parent Ion Selection C->D Ionization (ESI+) E Collision Cell (Q2) Fragmentation D->E Transmission F Mass Analyzer (Q3) Fragment Ion Selection E->F Collision-Induced Dissociation (CID) G Detector F->G Transmission H Data System (Chromatogram & Peak Area) G->H Signal Processing

Caption: A typical workflow for LC-MS/MS sample analysis.

Chromatographic Conditions

Causality: A reverse-phase C18 column is selected as it is ideal for retaining and separating small, moderately polar molecules like the target analyte from the biological matrix. A gradient elution provides robust separation and shortens the run time.

  • HPLC System: A high-performance liquid chromatography system (e.g., Shimadzu, Agilent, Waters).

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to 5% B to re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions

Causality: Electrospray Ionization (ESI) in positive mode is typically effective for amide-containing compounds. Multiple Reaction Monitoring (MRM) is used for its exceptional sensitivity and selectivity, ensuring that only the specific analyte is quantified.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • MRM Transitions:

    • Analyte: To be determined by infusing a standard solution (e.g., Q1: [M+H]⁺ → Q3: characteristic fragment ion).

    • Internal Standard: To be determined similarly (e.g., Q1: [M+H]⁺ → Q3: characteristic fragment ion).

  • Key Parameters (to be optimized):

    • Capillary Voltage: ~3500 V

    • Source Temperature: ~350°C

    • Drying Gas Flow: ~9 L/min

    • Collision Energy: To be optimized for each transition to maximize fragment ion signal.

Conclusion and Final Recommendation

The inter-laboratory validation of an analytical method for 5-Bromo-2-(2-hydroxypropoxy)benzamide is a non-negotiable step for any drug development program intending to use data from multiple sites. While it requires significant investment in time and resources, the outcome is a high degree of confidence in the data's integrity, reproducibility, and regulatory acceptability.

As a Senior Application Scientist, I strongly recommend the use of an LC-MS/MS method due to its inherent sensitivity and selectivity, which are critical for bioanalysis. The framework provided in this guide, which is firmly rooted in ICH, FDA, and EMA guidelines, offers a clear and defensible pathway to successfully validate the method across multiple laboratories, thereby ensuring the generation of globally acceptable data for this promising compound.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry May 2018. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2) - Draft version. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • PatSnap. LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. Retrieved from [Link]

  • Royal Society of Chemistry. Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved from [Link]

  • MDPI. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. Retrieved from [Link]

  • Universidade de Lisboa. LC-MS/MS method development for anti-oxidative biomarkers. Retrieved from [Link]

  • Agilent. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Retrieved from [Link]

  • Monash University. (2024). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Retrieved from [Link]

  • ScienceDirect. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Retrieved from [Link]

  • National Pharmaceutical Regulatory Agency (NPRA) Malaysia. (2018). Guideline For The Submission Of Analytical Method Validation (AMV) Documents. Retrieved from [Link]

  • PubMed. (2022). Development and Validation of Four Spectrophotometric Methods for Assay of Rebamipide and its Impurity: Application to Tablet Dosage Form. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 5-Bromo-2-(2-hydroxypropoxy)benzamide

As a specialized pharmaceutical intermediate and functionalized building block, 5-Bromo-2-(2-hydroxypropoxy)benzamide (CAS: 63887-03-6) requires stringent, field-proven handling protocols[1][2]. This technical guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized pharmaceutical intermediate and functionalized building block, 5-Bromo-2-(2-hydroxypropoxy)benzamide (CAS: 63887-03-6) requires stringent, field-proven handling protocols[1][2]. This technical guide provides researchers, scientists, and drug development professionals with authoritative methodologies for safely managing this halogenated benzamide derivative. By synthesizing occupational health standards with mechanistic chemistry, this document ensures regulatory compliance, data reliability, and personnel safety.

Hazard Profile & Mechanistic Causality

Understanding the physicochemical properties of 5-Bromo-2-(2-hydroxypropoxy)benzamide is the foundation of any robust safety protocol.

  • Chemical Structure & Reactivity: The core structure consists of a benzamide moiety substituted with a bromine atom and a 2-hydroxypropoxy group[3]. The introduction of the halogen (bromine) significantly alters the compound's lipophilicity and electronic properties[4].

  • Toxicological Causality: Halogenated benzamides are typically classified as skin and eye irritants, with the potential to cause respiratory irritation (GHS: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3)[4][5]. When dissolved in highly penetrative organic solvents like Dimethyl Sulfoxide (DMSO)—a common carrier in drug discovery—the lipophilic nature of the brominated compound allows it to easily bypass the dermal barrier, elevating the risk of systemic exposure[5]. Therefore, barrier protection must account for both the dry powder and the solvated states.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE must be utilized. Each requirement is grounded in occupational health standards from and laboratory safety experts[6][7].

PPE CategorySpecificationMechanistic Causality & Self-Validation Protocol
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness)Causality: Nitrile provides superior chemical resistance to DMSO and halogenated compounds compared to latex, preventing carrier-mediated dermal transport[5][8].Validation: Perform a pneumatic inflation test to check for micro-tears before donning.
Eye Protection Chemical Safety Goggles with side shieldsCausality: Protects against aerosolized particulates during weighing and splash hazards during solvent addition[4][7].
Body Protection Flame-resistant, knee-length laboratory coatCausality: Prevents the accumulation of hazardous, lipophilic dust on personal clothing[5][7].
Engineering Controls Chemical Fume Hood (Face velocity: 80-120 fpm)Causality: Prevents inhalation of airborne particulates and manages volatile solvent vapors[5][7].Validation: Visually verify the digital airflow monitor reads between 80-120 fpm before unsealing the chemical vial[7].

Step-by-Step Operational Protocol: Stock Solution Preparation

The following protocol outlines the safe preparation of a stock solution, ensuring experimental data reliability and personnel safety. This procedure incorporates self-validating steps to guarantee quality control[5].

  • Pre-Operation Verification: Ensure the fume hood is operational (80-120 fpm) and the work surface is lined with a disposable, absorbent bench pad to contain potential micro-spills[7].

  • Weighing: Accurately weigh the required mass of 5-Bromo-2-(2-hydroxypropoxy)benzamide into a pre-tared, amber glass vial.

    • Causality: Amber glass protects the functionalized benzamide from potential photodegradation, preserving molecular integrity[5].

  • Solvent Addition: Add anhydrous solvent (e.g., ACS Grade DMSO) slowly using a calibrated pipette.

    • Causality: DMSO is highly hygroscopic; minimizing atmospheric exposure prevents water uptake, which could cause the lipophilic compound to precipitate out of solution over time[5].

  • Dissolution & Validation: Vortex the sealed vial vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Self-Validation: Inspect the solution against both a light and dark background; it must be strictly clear and colorless[5].

  • Storage: Seal the vial tightly with Parafilm and store at -20°C to minimize degradation[5].

Operational Workflow Diagram

The following diagram maps the logical progression of the handling and disposal workflow, ensuring all safety checks are visually integrated.

SafeHandlingWorkflow Start Pre-Operation: PPE & Hood Check Weighing Weighing: 5-Bromo-2-(2-hydroxypropoxy)benzamide Start->Weighing Verified 80-120 fpm Solvent Solvent Addition (e.g., DMSO) Weighing->Solvent Dissolution Vortex & Sonicate (Self-Validation: Clear Solution) Solvent->Dissolution WasteDecision Waste Generation Dissolution->WasteDecision Post-Experiment Halogenated Halogenated Waste Stream (EPA RCRA Compliant) WasteDecision->Halogenated Contains Bromine/Solvent NonHalogenated Non-Halogenated Waste (DO NOT MIX) WasteDecision->NonHalogenated General Trash/Packaging Decon Decontamination & PPE Removal Halogenated->Decon NonHalogenated->Decon

Caption: Logical workflow for the safe handling, validation, and disposal of halogenated benzamides.

Waste Disposal & Logistics Plan

The disposal of 5-Bromo-2-(2-hydroxypropoxy)benzamide is strictly governed by the [9][10].

  • Halogenated Waste Segregation: Because this compound contains a bromine atom, any waste generated (including spent solvents, rinsate, and contaminated consumables) must be segregated into the "Halogenated Waste" stream[11][12].

  • The Causality of Segregation: Mixing halogenated waste with non-halogenated waste is a critical safety and logistical failure. During commercial incineration, halogenated compounds generate highly corrosive acid gases (such as hydrogen bromide). Disposal facilities must use specialized, expensive scrubbers to neutralize these gases[5][11]. Contaminating a non-halogenated waste drum with brominated compounds needlessly escalates hazardous waste management costs and violates EPA RCRA compliance[11].

  • Disposal Execution:

    • Collect liquid waste in a compatible, tightly capped high-density polyethylene (HDPE) carboy specifically labeled with a red "Hazardous Waste - Halogenated" tag[11][13].

    • Never attempt to flush aqueous mixtures down the drain. The lipophilic compound will precipitate, contaminating plumbing traps and violating environmental discharge regulations[5][11].

    • Submit a Chemical Disposal Pickup Request to your Environmental Health & Safety (EH&S) department once the container reaches 80% capacity[12][14].

References

  • Counsel In Occupational and Environmental Health, Inc. (COEH). "Occupational Health and Safety Services". coehih.com. URL: [Link]

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